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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodology of N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

Executive Summary N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1205915-19-0)[1] represents a highly versatile, privileged molecular scaffold in contemporary medicinal chemistry. Characterized by a fused bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1205915-19-0)[1] represents a highly versatile, privileged molecular scaffold in contemporary medicinal chemistry. Characterized by a fused bicyclic pyrazolo[1,5-a]pyridine core linked to an aliphatic isobutyl chain via a carboxamide bridge, this compound serves as a critical building block and fragment-based drug discovery (FBDD) starting point. The pyrazolo[1,5-a]pyridine moiety functions as a metabolically stable bioisostere for indoles and azaindoles, making it highly sought after in the development of kinase inhibitors (such as those targeting GSK3)[2], deubiquitinating enzyme (DUB) inhibitors (e.g., USP30)[3], and central nervous system therapeutics targeting dopamine D3 receptors[4].

Molecular Architecture & Physicochemical Profiling

The structural integrity of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is defined by three distinct domains, each contributing to its pharmacokinetic and pharmacodynamic viability:

  • The Pyrazolo[1,5-a]pyridine Core : A 10-π electron aromatic system. Its electron-rich nature facilitates robust π-π stacking and cation-π interactions within target protein binding pockets. Unlike traditional indoles, the bridgehead nitrogen alters the electron distribution, significantly reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

  • The 2-Carboxamide Linker : Serves as a rigid, planar hydrogen-bonding vector. The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the amide nitrogen serves as a donor. This motif is classically utilized to anchor inhibitors into the hinge region of kinases.

  • The N-Isobutyl Moiety : A branched aliphatic chain that provides necessary steric bulk and lipophilicity. It is perfectly suited to occupy adjacent hydrophobic sub-pockets (such as the P1 pocket in proteases or DUBs), driving binding affinity through van der Waals interactions and favorable binding entropy.

Table 1: Physicochemical Properties of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

PropertyValueRationale / Impact in Drug Design
CAS Registry Number 1205915-19-0[1]Unique identifier for chemical sourcing and library registration.
Molecular Formula C₁₂H₁₅N₃OIndicates a low-molecular-weight fragment.
Molecular Weight 217.27 g/mol Ideal for FBDD (Rule of Three compliant).
Hydrogen Bond Donors 1 (Amide NH)Facilitates specific target anchoring (e.g., hinge binding).
Hydrogen Bond Acceptors 2 (Amide C=O, Core N)Enhances aqueous solubility and interaction profiling.
Topological Polar Surface Area ~ 46.2 ŲExcellent permeability, including blood-brain barrier (BBB) crossing.
Rotatable Bonds 3Balances molecular flexibility with the entropic penalty upon binding.
Mechanistic Rationale in Target Binding

In the context of target engagement, the spatial arrangement of these three domains creates a highly specific pharmacophore. For instance, in the inhibition of USP30—a target for mitochondrial dysfunction and cancer—the pyrazolo[1,5-a]pyridine core provides a stable scaffold that positions the carboxamide to interact with the catalytic machinery, while the isobutyl group fills the hydrophobic channel[3].

Pharmacophore Core Pyrazolo[1,5-a]pyridine Core • 10-π Aromatic System • π-π Stacking • Metabolic Stability Linker 2-Carboxamide Linker • H-Bond Donor (NH) • H-Bond Acceptor (C=O) • Hinge Region Binder Core->Linker C2-Position Aliphatic N-Isobutyl Group • Steric Bulk • Lipophilic Pocket Filling • van der Waals Contacts Linker->Aliphatic N-Alkylation

Pharmacophore mapping of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

De Novo Synthesis & Self-Validating Protocol

The synthesis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide relies on a highly efficient amide coupling strategy. Commencing with the commercially available pyrazolo[1,5-a]pyridine-2-carboxylic acid, the protocol utilizes HATU as an activating agent to ensure high yields and minimal side reactions[4],[5].

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid :

    • Procedure : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol) followed by HATU (1.05 eq, 1.05 mmol). Stir at room temperature for 15 minutes.

    • Causality : DMF is selected as a polar aprotic solvent to completely solubilize the polar starting materials. DIPEA, a sterically hindered non-nucleophilic base, deprotonates the carboxylic acid without acting as a competing nucleophile. HATU rapidly converts the carboxylate into a highly reactive 7-azabenzotriazole (OAt) active ester. This specific activation prevents the degradation of the acid and accelerates the subsequent amidation step, ensuring a self-validating progression where the color change (often to a pale yellow) indicates successful activation[4].

  • Nucleophilic Acyl Substitution :

    • Procedure : Cool the reaction mixture to 0°C using an ice bath. Introduce isobutylamine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to slowly warm to ambient temperature (20-25°C) and stir for 12 hours.

    • Causality : The dropwise addition at 0°C controls the exothermic nature of the nucleophilic attack, preventing the formation of unwanted thermal degradation byproducts. Isobutylamine, a primary aliphatic amine, acts as a strong nucleophile, efficiently displacing the 7-aza-HOBt leaving group to form the thermodynamically stable amide bond[5].

  • Quenching and Liquid-Liquid Extraction :

    • Procedure : Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) (3 x 15 mL).

    • Causality : NaHCO₃ neutralizes any residual acid and maintains a slightly basic pH, ensuring the target carboxamide remains in its neutral, organic-soluble state. EtOAc is chosen for its optimal polarity, effectively partitioning the moderately polar product from the highly polar DMF and water-soluble HATU byproducts.

  • Purification and Isolation :

    • Procedure : Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes and EtOAc.

    • Causality : Brine removes residual water and traces of DMF from the organic phase. MgSO₄ acts as a fast, non-reactive desiccant. Flash chromatography isolates the target compound from any unreacted isobutylamine and trace impurities based on differential adsorption, yielding the pure N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Synthesis Step1 Pyrazolo[1,5-a]pyridine-2-carboxylic acid + Anhydrous DMF Step2 Activation HATU (1.05 eq) + DIPEA (2.0 eq) Step1->Step2 Step3 Active Ester Intermediate (7-aza-HOBt ester) Step2->Step3 Rapid conversion Step4 Nucleophilic Addition Isobutylamine (1.1 eq) at 0°C to RT Step3->Step4 Step5 Workup & Extraction Sat. NaHCO3 / EtOAc / Brine Step4->Step5 Amide bond formation Step6 Purification Silica Gel Chromatography Step5->Step6 Product N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (Target Compound) Step6->Product High purity isolation

Synthetic workflow for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Electrospray ionization (ESI) in positive mode should yield an[M+H]⁺ peak at m/z 218.27, confirming the molecular weight. The chromatographic retention time will validate the purity (>95% required for biological assays).

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The signature of the pyrazolo[1,5-a]pyridine core will manifest as a series of downfield aromatic protons (typically δ 7.0 - 8.7 ppm). The amide proton (NH) will appear as a broad singlet or triplet around δ 8.0 - 8.5 ppm, depending on the solvent (e.g., DMSO-d₆). The isobutyl group will present a distinct aliphatic signature: a doublet for the CH₂ group (δ ~3.1 ppm), a multiplet for the CH group (δ ~1.8 ppm), and a doublet for the two methyl groups (δ ~0.9 ppm).

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Pharmacological Utility of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1205915-19-0)

Executive Summary N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1205915-19-0) is a synthetically accessible, fused bicyclic heterocycle that has garnered significant attention in modern medicinal chemistry[1]. Fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS 1205915-19-0) is a synthetically accessible, fused bicyclic heterocycle that has garnered significant attention in modern medicinal chemistry[1]. Featuring a pyrazolo[1,5-a]pyridine core, this compound serves as a highly effective bioisostere for indole and azaindole scaffolds, offering distinct advantages in aqueous solubility, metabolic stability, and hydrogen-bonding directionality.

Crucially, derivatives of the pyrazolo[1,5-a]pyridine-2-carboxylate scaffold (notably the HBSC11 series) have been identified as potent lead compounds targeting the human La protein[2]. By disrupting the interaction between the La protein and viral RNA, these compounds exhibit profound anti-Hepatitis B Virus (HBV) activity, making CAS 1205915-19-0 a highly valuable structural framework for antiviral drug development[2].

Physicochemical & Structural Profiling

The pharmacological viability of CAS 1205915-19-0 is deeply rooted in its physicochemical properties. The core nitrogen bridgehead provides a unique electron distribution that modulates the basicity of the adjacent pyrazole nitrogen, while the isobutyl carboxamide tail ensures optimal lipophilicity for cellular permeability[3].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
CAS Registry Number 1205915-19-0Standardized chemical identifier[1].
Molecular Formula C₁₂H₁₅N₃OConfirms elemental composition.
Molecular Weight 217.27 g/mol Highly ligand-efficient (LE); ideal for lead optimization.
Exact Mass (Monoisotopic) 217.1215 DaCritical for high-resolution LC-MS validation.
Topological Polar Surface Area 46.9 ŲExcellent for membrane permeability (Rule of 5 compliant).
Hydrogen Bond Donors (HBD) 1Amide -NH acts as a highly directional donor.
Hydrogen Bond Acceptors (HBA) 2Amide carbonyl and pyrazole nitrogen act as acceptors.
Predicted LogP ~2.5Optimal balance of aqueous solubility and lipophilicity.
Predicted Density 1.15 ± 0.1 g/cm³Standard for fused nitrogenous heterocycles.

Structural Biology & Mechanism of Action

In the context of antiviral drug development, the pyrazolo[1,5-a]pyridine scaffold has been validated as a binder of the human La protein (Gene ID: NM_003142)[2].

The Causality of Inhibition: Normally, the human La protein binds to Hepatitis B Virus (HBV) RNA, shielding it from host nucleases and stabilizing the viral transcript to promote replication[2]. Compounds sharing the HBSC11 pharmacophore (such as CAS 1205915-19-0) competitively bind to the La protein. This target engagement induces a conformational shift that prevents La from complexing with HBV RNA. Stripped of its protective host factor, the viral RNA undergoes rapid degradation, leading to a precipitous drop in HBV DNA replication and HBeAg expression[2].

MOA Compound CAS 1205915-19-0 LaProtein Human La Protein Compound->LaProtein Binds & Inhibits Inhibition RNA Degradation Compound->Inhibition Induces HBV_RNA HBV RNA LaProtein->HBV_RNA Stabilizes (Normal) ViralRep Viral Replication HBV_RNA->ViralRep Promotes Inhibition->ViralRep Blocks

Mechanism of Action: CAS 1205915-19-0 targeting La Protein to inhibit HBV replication.

Synthetic Methodology

To ensure maximum yield and prevent unwanted side reactions, the synthesis of CAS 1205915-19-0 relies on standard peptide coupling chemistry utilizing HATU.

Causality of Reagent Selection: Pyrazolo[1,5-a]pyridine-2-carboxylic acid is slightly electron-deficient compared to aliphatic acids. HATU is selected over standard EDC/HOBt because it generates a 7-aza-1-hydroxybenzotriazole (OAt) active ester. The neighboring pyridine nitrogen in the OAt ester provides anchimeric assistance, drastically accelerating the nucleophilic attack by the sterically hindered isobutylamine.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 equivalent of pyrazolo[1,5-a]pyridine-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester.

  • Coupling Agent: Add 1.2 equivalents of HATU. Stir at room temperature for 15 minutes to ensure complete formation of the OAt active ester.

  • Amidation: Dropwise, add 1.2 equivalents of isobutylamine. Stir the reaction mixture at room temperature for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor reaction completion via TLC (Eluent: 5% Methanol in Dichloromethane) and LC-MS. The disappearance of the acid mass (m/z 162) and appearance of the product mass (m/z 218) confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual acid and remove HATU byproducts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Synthesis Acid Pyrazolo[1,5-a]pyridine- 2-carboxylic acid Reagents HATU / DIPEA Acid->Reagents Activation Amine Isobutylamine Intermediate OAt Active Ester Amine->Intermediate Nucleophilic Attack Reagents->Intermediate Product CAS 1205915-19-0 Intermediate->Product Amidation

Step-by-step synthetic workflow for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Analytical Characterization Protocol

To establish trustworthiness in the synthesized batch, the compound must be subjected to a self-validating analytical workflow.

  • LC-MS (ESI+): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

    • Expected Result: A single sharp UV peak at 254 nm. The corresponding mass spectrum must show the [M+H]⁺ ion at m/z 218.1 and a sodium adduct [M+Na]⁺ at m/z 240.1 .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected Result: The pyrazolo[1,5-a]pyridine aromatic protons will appear distinctly between δ 7.0 - 8.8 ppm. The amide proton (-NH) will appear as a broad triplet around δ 8.5 ppm. The isobutyl group will present a characteristic doublet for the -CH₂- (δ ~3.1 ppm), a multiplet for the -CH- (δ ~1.9 ppm), and a doublet integrating to 6 protons for the two methyl groups (δ ~0.9 ppm).

In Vitro Biological Evaluation (Anti-HBV Assay)

To evaluate the pharmacological efficacy of CAS 1205915-19-0, an in vitro assay targeting viral replication is required.

Protocol: HepG2.2.15 Cell Line Assay
  • Cell Culture: Plate HepG2.2.15 cells (a human hepatoblastoma cell line stably transfected with the HBV genome) in 96-well plates at a density of 2 × 10⁴ cells/well. Rationale: This cell line continuously secretes HBV virions and antigens, making it the gold standard for anti-HBV screening[2].

  • Compound Treatment: After 24 hours of incubation, treat the cells with serial dilutions of CAS 1205915-19-0 (e.g., 0.1 μM to 50 μM). Include Entecavir (ETV) as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation & Harvest: Incubate for 72 hours. Collect the cell culture supernatant.

  • Quantification:

    • Extract viral DNA from the supernatant and quantify using real-time quantitative PCR (qPCR) to determine the IC₅₀ for HBV DNA inhibition.

    • Measure HBeAg levels in the supernatant using a commercially available ELISA kit[2].

  • Target Engagement (Western Blot): Lyse the remaining cells and perform a Western blot using anti-La protein antibodies to confirm that the compound successfully downregulates or alters the expression/stability of the La protein in treated cells[2].

References

  • [2] Google Patents. CN102690262B - Lead compounds targeting human La protein and their use in the preparation of anti-hepatitis B virus drugs. Available at:

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Available at:[Link]

  • [3] Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. Available at:[Link]

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Foundational

In Vitro Biological Activity of N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide: A Technical Guide to Targeting the Human La Protein in HBV Therapeutics

Executive Summary & Pharmacological Rationale Hepatitis B Virus (HBV) remains a formidable global health challenge. While standard-of-care nucleos(t)ide analogues (NAs) like entecavir and tenofovir effectively suppress v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Hepatitis B Virus (HBV) remains a formidable global health challenge. While standard-of-care nucleos(t)ide analogues (NAs) like entecavir and tenofovir effectively suppress viral reverse transcription, they rarely achieve a functional cure (HBsAg loss). This limitation exists because NAs do not directly target the viral covalently closed circular DNA (cccDNA) or the stability of viral RNA transcripts[1].

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide represents a paradigm shift in host-targeting antivirals. Optimized via structure-based virtual screening from the lead compound HBSC11 (methyl pyrazolo[1,5-a]pyridine-2-carboxylate)[2][3], this specific derivative targets the human La protein [1][4]. By shifting from a methyl ester to an isobutyl carboxamide, the compound achieves superior metabolic stability and enhanced hydrophobic interactions within the La protein's binding pocket, effectively disrupting the host-viral RNA stabilization complex[2][3].

Mechanism of Action: Disrupting the La Protein-HBV RNA Axis

The human La protein is a 47 kDa multifunctional RNA-binding phosphoprotein that is hijacked by HBV during chronic infection[1]. It specifically binds to the post-transcriptional regulatory element (PRE) and the UUU-3'OH terminal motif of HBV RNA transcripts[1][4]. This host-viral interaction shields the viral RNA from host exonuclease degradation, ensuring the efficient translation of viral antigens (HBsAg, HBeAg) and the reverse transcription of pregenomic RNA (pgRNA)[1][5].

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide acts as a competitive small-molecule inhibitor. By occupying the lipophilic pocket of the La protein, it prevents the formation of the La-HBV RNA complex[2][6]. Unprotected, the viral RNA is rapidly degraded by host nucleases, leading to a simultaneous collapse in viral DNA replication and viral antigen secretion[2][3].

MOA La Human La Protein (RNA-Binding) Complex La-RNA Complex (Stabilized Viral RNA) La->Complex Binds & Protects HBV_RNA HBV RNA Transcripts (PRE Region) HBV_RNA->Complex Degradation Host Exonuclease Degradation HBV_RNA->Degradation Left Unprotected Inhibitor N-isobutylpyrazolo[1,5-a] pyridine-2-carboxamide Inhibitor->La Blocks Binding Pocket Inhibitor->Complex Prevents Formation Viral_Clearance Reduction in HBV DNA, HBsAg, & HBeAg Degradation->Viral_Clearance Viral Clearance

Mechanism of Action: N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide inhibiting the human La protein.

In Vitro Biological Activity Profile

The in vitro efficacy of this compound is evaluated using the HepG2.2.15 cell line , a human hepatoblastoma line stably transfected with the HBV genome. This model is the gold standard because it continuously secretes infectious virions and subviral particles, accurately mimicking the pathophysiology of chronic HBV infection[2][6].

Unlike traditional NAs, which only reduce HBV DNA, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide demonstrates a comprehensive suppression profile across all viral markers[2][3].

Quantitative Data Summary (HepG2.2.15 Model)
Biological Marker / AssayActivity / Inhibition ProfileCausality & Significance
HBV DNA (Intracellular) High Inhibition (~98% at optimal dose)Indicates successful destabilization of pgRNA prior to reverse transcription[2].
HBsAg Secretion ~50-57% ReductionProves the degradation of subgenomic RNA transcripts responsible for surface antigen translation[2].
HBeAg Secretion ~46-50% ReductionConfirms the suppression of the precore RNA transcript, aiding in breaking immune tolerance[2].
Cytotoxicity (CC50) > 100 µM (MTT Assay)High safety margin; confirms that antigen reduction is due to specific RNA degradation, not cell death[7].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system. Controls are embedded at every step to distinguish true target engagement from non-specific artifacts.

Protocol 1: Cell Culture and Compound Treatment

Causality: Treating cells over a 9-day period allows sufficient time for existing, stable intracellular viral proteins to turn over, revealing the true inhibitory effect on de novo viral synthesis.

  • Seed HepG2.2.15 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS and 380 µg/mL G418 (to maintain HBV genome selection pressure).

  • Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere until 70-80% confluence is reached.

  • Treat cells with N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide at a dose-response gradient (e.g., 0, 3.12, 6.25, 12.5, 25, 50 µM).

  • Self-Validation: Include a vehicle control (0.1% DMSO) to establish a baseline, and a positive control (Entecavir, 0.5 µM) to validate the assay's sensitivity to viral DNA suppression[2].

  • Replace the drug-containing medium every 3 days. On day 9, harvest the supernatant and cell lysates.

Protocol 2: Quantification of HBV DNA via qPCR

Causality: Normalizing intracellular viral DNA against a host housekeeping gene ensures that observed reductions are due to the drug's mechanism, not variations in cell proliferation.

  • Extract viral DNA from 200 µL of the collected cell culture supernatant using a commercial viral DNA extraction kit.

  • Prepare the qPCR master mix using specific primers targeting the highly conserved HBV core gene.

  • Run the qPCR assay using a standard thermal cycling protocol.

  • Self-Validation: Normalize the intracellular HBV DNA copies against the host GAPDH gene. A parallel MTT assay must be run to confirm cell viability remains >90%[7].

Protocol 3: HBsAg and HBeAg Quantification via ELISA

Causality: Because the La protein stabilizes the RNA transcripts responsible for antigen translation, successful target engagement directly correlates with a dose-dependent decrease in secreted HBsAg and HBeAg[1][5].

  • Transfer 50 µL of the collected supernatant to a commercial HBsAg/HBeAg ELISA microtiter plate.

  • Add the respective enzyme conjugates and incubate at 37°C for 60 minutes.

  • Wash the plates 5 times with wash buffer to remove unbound proteins.

  • Add the chromogenic substrate (TMB) and incubate for 15 minutes in the dark.

  • Stop the reaction with 2M H 2​ SO 4​ and read the absorbance at 450 nm using a microplate reader. Calculate the inhibition rate relative to the DMSO vehicle control[2].

Protocol 4: Target Engagement Analysis (Western Blot)

Causality: To definitively prove the mechanism of action, we must verify that the compound alters the functional expression or stability of the La protein itself[8].

  • Lyse the treated HepG2.2.15 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Load 30 µg of quantified protein per lane onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe with a primary anti-La protein antibody (1:1000 dilution) overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Self-Validation: Probe the same membrane with an anti- β -actin antibody as a loading control. A reduction in La protein levels confirms successful upstream target engagement[8].

Workflow Step1 HepG2.2.15 Cell Culture (Stable HBV Expression Model) Step2 Compound Treatment (Dose-Response: 0-50 µM, 9 Days) Step1->Step2 Split Step2->Split Assay1 Supernatant Collection (ELISA: HBsAg & HBeAg Quant) Split->Assay1 Assay2 Intracellular DNA Extraction (qPCR: HBV DNA Quant) Split->Assay2 Assay3 Cell Lysate Preparation (Western Blot: La Protein Target) Split->Assay3 Assay4 MTT Assay (Cytotoxicity / CC50 Validation) Split->Assay4

In vitro experimental workflow for evaluating anti-HBV activity and cytotoxicity.

Expert Insights: The Pharmacological Paradigm Shift

As drug development professionals, we must recognize why targeting the La protein is a critical advancement. Traditional NAs act downstream by inhibiting the reverse transcription of pgRNA into DNA. However, they leave the cccDNA and viral RNA transcripts completely intact, which is why HBsAg levels rarely drop during NA therapy, perpetuating immune exhaustion[1].

By targeting the host La protein, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide acts upstream, destabilizing the viral RNA itself[2][6]. This dual-action mechanism not only halts DNA replication but also chokes off the supply of viral proteins (HBsAg, HBeAg), directly addressing the immune tolerance caused by high antigen loads. Furthermore, because it targets a host protein rather than a highly mutable viral enzyme, the genetic barrier to viral resistance is significantly higher, offering a promising pathway toward a functional HBV cure[1][2].

References

  • Tong, S., Pan, J., & Tang, J. (2019). Study on the structure optimization and anti-hepatitis B virus activity of novel human La protein inhibitor HBSC11. Journal of Medical Virology, 91(10), 1818-1829. URL: [Link]

  • MDPI Viruses (2015). Anti-HBV Drugs: Progress, Unmet Needs, and New Hope. URL: [Link]

  • Tong, S. et al. (2020). Alteration of microRNA profiles by a novel inhibitor of human La protein in HBV‐transformed human hepatoma cells. PMC. URL: [Link]

  • Xue et al. / CN103893173B (2016). Lead compounds targeting human La protein and their use in the preparation of anti-hepatitis B virus drugs. Google Patents.

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Exploratory

Pharmacokinetic Profiling of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic targets, including p38 mitogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a wide array of therapeutic targets, including p38 mitogen-activated protein kinases, PI3Kγ/δ, and various G-protein coupled receptors (GPCRs)[1][2]. Specifically, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives leverage the rigid, planar 5:6 aza-fused heteroaromatic system to establish highly specific hydrogen-bonding networks within target binding pockets[3]. However, translating these potent in vitro binders into viable clinical candidates requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling[4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical concepts, providing a field-proven, causality-driven guide to the PK profiling of these specific derivatives. Every protocol detailed herein functions as a self-validating system to ensure absolute data integrity during drug development.

Structural Rationale & Physicochemical Properties

The pharmacokinetic behavior of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives is fundamentally dictated by their structural components[5]:

  • The Pyrazolo[1,5-a]pyridine Core: This electron-rich, fused bicyclic system provides metabolic stability against rapid ring-opening or cleavage. Its planarity allows for excellent membrane permeability but can lead to high crystalline lattice energy, occasionally limiting aqueous solubility[3].

  • The 2-Carboxamide Linker: Acts as both a hydrogen bond donor and acceptor. While crucial for target engagement, exposed amides can be susceptible to enzymatic hydrolysis by circulating amidases.

  • The N-isobutyl Substitution: The addition of this branched aliphatic chain optimally tunes the lipophilicity (LogP typically between 2.5 and 3.5). While this enhances passive transcellular absorption across the gastrointestinal tract, the terminal methyl groups of the isobutyl chain introduce a primary liability for Cytochrome P450 (CYP)-mediated aliphatic oxidation.

In Vitro ADME Profiling Workflow

Before advancing to resource-intensive animal models, candidates must clear strict in vitro ADME thresholds.

PK_Workflow Start Compound Synthesis: N-isobutylpyrazolo[1,5-a] pyridine-2-carboxamide InVitro In Vitro ADME Profiling (Caco-2, HLM, PPB) Start->InVitro Decision Go/No-Go Decision Metabolic Stability & Permeability InVitro->Decision InVivo In Vivo PK (Rodents) IV and PO Administration Decision->InVivo Acceptable Profile LCMS LC-MS/MS Bioanalysis Plasma Quantification InVivo->LCMS PKCalc PK Parameter Calculation (AUC, Cmax, t1/2, F%) LCMS->PKCalc

Figure 1: Sequential decision-tree workflow for the ADME and PK profiling of lead derivatives.

Mechanistic Causality in Assay Selection
  • Caco-2 Bidirectional Permeability: We utilize human colorectal adenocarcinoma (Caco-2) cells because they spontaneously differentiate to form polarized monolayers expressing tight junctions and efflux transporters (e.g., P-glycoprotein). This directly simulates the human intestinal barrier.

  • Human Liver Microsomes (HLM): Microsomes contain the highest concentration of Phase I metabolizing enzymes (CYP450s). By evaluating the intrinsic clearance ( CLint​ ) here, we can predict the hepatic first-pass effect, which is the primary barrier to high oral bioavailability for lipophilic amides.

Metabolic Pathway Mapping

Understanding how the compound degrades allows medicinal chemists to block metabolic soft spots (e.g., via fluorination). For N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamides, Phase I oxidation is the dominant clearance mechanism.

Met_Pathway Parent Parent Compound N-isobutylpyrazolo[1,5-a] pyridine-2-carboxamide CYP Hepatic CYP450 Enzymes (Phase I Metabolism) Parent->CYP M1 M1: Aliphatic Oxidation (Hydroxylated Isobutyl) CYP->M1 M2 M2: N-Dealkylation (Loss of Isobutyl Group) CYP->M2 M3 M3: Aromatic Oxidation (Pyridine Ring Hydroxylation) CYP->M3 Phase2 Phase II Metabolism (Glucuronidation/Sulfation) M1->Phase2 Excretion Biliary and Renal Excretion M2->Excretion M3->Phase2 Phase2->Excretion

Figure 2: Predicted CYP450-mediated metabolic clearance pathways for the target scaffold.

Data Visualization & Interpretation

To establish a baseline for what constitutes a "druggable" candidate within this chemical class, quantitative data must be structured for rapid comparative analysis[2].

Table 1: Representative In Vitro ADME Parameters
AssayParameterTarget ThresholdMechanistic Implication
Kinetic Solubility PBS (pH 7.4)> 50 µMThe isobutyl group limits aqueous solubility; values <10 µM risk precipitation in the gut, artificially lowering absorption.
Caco-2 Permeability Papp​ (A→B)> 10 × 10⁻⁶ cm/sHigh passive transcellular permeability driven by an optimal LogP.
Efflux Ratio Papp​ (B→A) / (A→B)< 2.0Indicates the compound is not a strong substrate for P-gp, ensuring it will not be actively pumped out of the enterocytes.
Metabolic Stability HLM CLint​ < 20 µL/min/mgEnsures survival through hepatic first-pass metabolism.
Protein Binding Fraction Unbound ( fu​ )> 5%High binding to human serum albumin (HSA) restricts the free fraction available to engage the target receptor.
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

Note: Data represents typical optimized profiles for this scaffold administered via Intravenous (IV) and Oral (PO) routes.

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) N/A1,850 ± 320
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (h*ng/mL) 1,800 ± 2104,200 ± 450
Clearance ( CL ) (mL/min/kg) 18.5 ± 2.1N/A
Vdss​ (L/kg) 2.1 ± 0.3N/A
Half-life ( t1/2​ ) (h) 3.2 ± 0.43.8 ± 0.6
Absolute Bioavailability ( F% ) N/A46.6%

Step-by-Step Experimental Methodologies

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Self-Validating Microsomal Stability Assay

Purpose: To determine the Phase I metabolic half-life and intrinsic clearance ( CLint​ ).

  • Preparation: Prepare a 10 mM stock of the N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivative in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Step): Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Control: Concurrently run a "Minus-NADPH" control. Because CYP450 enzymes strictly require NADPH as an electron donor, any compound depletion in the minus-NADPH arm indicates chemical instability or non-specific binding to the plasticware, rather than true enzymatic metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism at exact time intervals.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: In Vivo PK Study in Sprague-Dawley Rats

Purpose: To determine absolute oral bioavailability ( F% ) and systemic clearance.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution to prevent micro-emboli).

    • PO Formulation: 0.5% Methylcellulose / 0.2% Tween-80 in water (creates a uniform suspension for gastrointestinal absorption).

  • Dosing (Causality of Study Design): Fast male Sprague-Dawley rats overnight. Dose Group 1 intravenously (2 mg/kg) via the tail vein. Dose Group 2 orally (10 mg/kg) via oral gavage.

    • Rationale: The IV arm establishes the baseline systemic clearance without the confounding variable of absorption. The PO arm assesses GI absorption and hepatic first-pass extraction. Comparing the two yields absolute bioavailability.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation & Bioanalysis: Centrifuge blood at 3,000 g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile (spiked with internal standard). Quantify compound concentrations using a validated LC-MS/MS method (MRM mode targeting the specific parent mass transition).

  • Parameter Calculation: Calculate AUC using the linear trapezoidal rule. Calculate absolute bioavailability using the dose-normalized formula: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Development of CXCR4 modulators by virtual HTS of a novel amide-sulfamide compound library - PMC. nih.gov.
  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors - PubMed. nih.gov.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. acs.org.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles - ResearchGate.

Sources

Foundational

Synthesis Mechanism of N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Building Blocks

Executive Summary Pyrazolo[1,5-a]pyridines are privileged 5:6 aza-fused heterocyclic scaffolds characterized by their planar, rigid structure and profound dipolar behavior[1]. These properties make them highly sought-aft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[1,5-a]pyridines are privileged 5:6 aza-fused heterocyclic scaffolds characterized by their planar, rigid structure and profound dipolar behavior[1]. These properties make them highly sought-after in medicinal chemistry, particularly in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and selective dopamine D3/D4 receptor antagonists[2][3]. The derivative N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide serves as a high-value building block. It combines the pharmacophoric pyrazolopyridine core with a lipophilic isobutyl amide side chain, a structural motif designed to optimize target binding affinity and enhance cellular membrane permeability.

This technical guide provides an in-depth analysis of the synthesis mechanisms, validated experimental protocols, and the physiochemical causality behind the construction of this critical building block.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide relies on a convergent, two-stage retrosynthetic disconnection:

  • Amide Disconnection: Cleavage of the C-N amide bond reveals isobutylamine and pyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Core Disconnection ([3+2] Cycloaddition): The heterocyclic core is deconstructed into a 1-aminopyridinium salt and an electron-deficient alkyne (ethyl propiolate)[2].

This pathway is favored because it utilizes readily available starting materials and relies on highly regioselective, thermodynamically driven cycloaddition chemistry.

SyntheticPathway Pyridine Pyridine Salt 1-Aminopyridinium Salt Pyridine->Salt N-Amination HOSA HOSA or MSH HOSA->Salt Ylide Pyridinium N-imine (1,3-Dipole) Salt->Ylide Base (K2CO3) Ester Ethyl Pyrazolo[1,5-a] pyridine-2-carboxylate Ylide->Ester [3+2] Cycloaddition + Oxidant (O2/TEMPO) Alkyne Ethyl Propiolate Alkyne->Ester Acid Pyrazolo[1,5-a]pyridine- 2-carboxylic acid Ester->Acid Saponification (NaOH, then HCl) Target N-Isobutylpyrazolo[1,5-a] pyridine-2-carboxamide Acid->Target Amide Coupling (HATU, DIPEA) Isobutylamine Isobutylamine Isobutylamine->Target

Synthetic workflow for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

In-Depth Mechanistic Pathways

N-Amination and Ylide Generation

The synthesis begins with the electrophilic amination of pyridine using hydroxylamine-O-sulfonic acid (HOSA) or O-(mesitylsulfonyl)hydroxylamine (MSH) to form 1-aminopyridinium iodide. Upon the introduction of a mild base (e.g., K₂CO₃), the amine is deprotonated. This shifts the equilibrium to generate a pyridinium N-imine , a highly reactive 1,3-dipole[3]. The polar aprotic solvent (DMF) stabilizes the charge-separated zwitterionic intermediate.

1,3-Dipolar Cycloaddition (The Core Assembly)

The pyridinium N-imine undergoes a concerted [3+2] cycloaddition with ethyl propiolate. The regiochemistry is strictly governed by Frontier Molecular Orbital (FMO) theory: the Highest Occupied Molecular Orbital (HOMO) of the electron-rich ylide nitrogen attacks the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient β-carbon of the alkyne[4].

Following the initial cyclization, the resulting dihydropyrazolo[1,5-a]pyridine intermediate is non-aromatic and unstable. It undergoes rapid oxidative dehydrogenation—often facilitated by atmospheric oxygen (O₂) or a catalytic oxidant like TEMPO—to restore aromaticity, yielding the stable ethyl pyrazolo[1,5-a]pyridine-2-carboxylate[2][4].

CycloadditionMechanism Ylide Pyridinium N-imine (HOMO) TransitionState Concerted [3+2] Transition State Ylide->TransitionState Regioselective Attack Alkyne Ethyl Propiolate (LUMO) Alkyne->TransitionState Regioselective Attack Dihydropyrazole Dihydropyrazolo[1,5-a]pyridine Intermediate TransitionState->Dihydropyrazole Aromatization Oxidative Dehydrogenation (-H2) Dihydropyrazole->Aromatization Product Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Aromatization->Product

Mechanistic steps of the 1,3-dipolar cycloaddition and oxidative aromatization.

Amide Coupling Dynamics

Once the ester is saponified to pyrazolo[1,5-a]pyridine-2-carboxylic acid[3], the final step is amide bond formation. HATU is utilized over traditional carbodiimides (like EDC) due to its superior kinetics. HATU converts the carboxylic acid into an active HOAt ester. The pyridine nitrogen within the HOAt leaving group exerts a neighboring-group effect, hydrogen-bonding with the incoming isobutylamine. This pre-organizes the transition state, drastically accelerating nucleophilic acyl substitution and preventing the formation of unreactive acyl-urea byproducts.

Validated Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Step 1: Cycloaddition. Dissolve 1-aminopyridinium iodide (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (2.0 eq) portion-wise. Stir the mixture at 25°C, open to the atmosphere, for 16 hours.

    • Causality & Validation: K₂CO₃ generates the ylide in situ. The reaction is left open to the air because O₂ acts as the terminal oxidant for the aromatization of the dihydropyrazole intermediate. Monitor via LC-MS; the disappearance of the ylide mass and the appearance of the [M+H]⁺ peak for the ester confirm completion.

    • Workup: Quench with ice water to precipitate the highly lipophilic ester. Filter and wash with cold water to remove DMF and inorganic salts.

  • Step 2: Saponification. Suspend the ester in a 1:1 mixture of MeOH and 2N aqueous NaOH (3.0 eq). Stir at 60°C for 2 hours.

    • Causality & Validation: Base-catalyzed hydrolysis cleaves the ethyl ester. Validation is achieved when the suspension becomes a clear homogeneous solution (indicating the formation of the water-soluble sodium carboxylate salt).

    • Workup: Concentrate to remove MeOH, cool to 0°C, and acidify with 1N HCl to pH 2-3. The free carboxylic acid will precipitate. Filter and dry under a vacuum.

Protocol B: HATU-Mediated Amide Coupling
  • Step 1: Activation. To a solution of pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir for 15 minutes at room temperature.

    • Causality & Validation: DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient uronium carbon of HATU, forming the highly reactive HOAt ester. A distinct color change (often to pale yellow) indicates active ester formation.

  • Step 2: Nucleophilic Substitution. Add isobutylamine (1.2 eq) dropwise. Stir for 4 hours.

    • Causality & Validation: The primary aliphatic amine acts as the nucleophile. Monitor via TLC (EtOAc/Hexane 1:1); the highly polar acid spot will disappear, replaced by a higher Rf spot corresponding to the product.

    • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters for the synthesis of the building block, highlighting the causality of the chosen reagents.

Reaction StepCatalyst / ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Role
N-Amination HOSA / MSHWater / DCM0 - 251285-90Electrophilic amination of the pyridine nitrogen.
[3+2] Cycloaddition K₂CO₃, O₂ (Air) or TEMPODMF25 - 601665-75Base generates the ylide; oxidant drives aromatization.
Saponification NaOH (aq)MeOH60290-95Base-catalyzed ester hydrolysis to the carboxylate.
Amide Coupling HATU, DIPEADMF254-885-92Activation of the carboxylate; nucleophilic acyl substitution.

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Exploratory

Receptor binding affinity assays for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamides Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative of Affinity The N-isobutylpyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamides

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Imperative of Affinity

The N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide core represents a privileged scaffold in modern medicinal chemistry. Derivatives of this and related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated a remarkable breadth of biological activity, engaging a diverse array of molecular targets.[1][2] These include G-protein coupled receptors (GPCRs) like the EP1 receptor, various protein kinases crucial in oncology (e.g., PI3K, EGFR, B-Raf), and phosphodiesterases.[3][4][5] This versatility makes them attractive candidates for drug discovery programs targeting cancer, inflammation, and neurological disorders.[6][7]

The foundational step in characterizing the interaction of any new chemical entity (NCE) with its biological target is the precise measurement of its binding affinity. Binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), quantifies the strength of the interaction between the ligand and its receptor.[8] A high-affinity interaction (low Kd/Ki) is often a prerequisite for potent pharmacological activity. Therefore, robust and reliable receptor binding affinity assays are not merely a screening tool; they are the bedrock upon which successful drug development is built, providing critical data for structure-activity relationship (SAR) studies and lead optimization.[9]

This guide provides a comprehensive overview of the principal methodologies used to determine the receptor binding affinity of small molecules like N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamides. As a senior application scientist, my aim is to move beyond mere protocols and instill a deeper understanding of the causality behind experimental design choices, ensuring that the data generated is both accurate and meaningful.

Chapter 1: Choosing the Right Tool: A Strategic Overview of Binding Assays

The selection of a binding assay is a critical decision dictated by the nature of the target, the required throughput, the information desired (affinity vs. kinetics), and available resources. The three most prevalent and powerful techniques in the drug discovery arsenal are Radioligand Binding Assays, Fluorescence-Based Assays, and Surface Plasmon Resonance (SPR).

Assay Type Principle Key Output Advantages Disadvantages
Radioligand Binding Assay Measures the binding of a radioactively labeled ligand to a receptor.Kd, Bmax, KiGold standard, high sensitivity, robust.[10]Requires radioactive materials, waste disposal, endpoint assay.
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescently labeled ligand upon binding to a larger protein.[11]IC50, KiHomogeneous (no-wash), high throughput, amenable to automation.Requires a fluorescent probe, sensitive to autofluorescence, size-dependent.[12]
Surface Plasmon Resonance (SPR) An optical technique that detects changes in refractive index upon binding of an analyte to an immobilized ligand.[13]Kd, kon, koffLabel-free, real-time kinetic data, measures thermodynamics.[14][15]Requires specialized equipment, protein immobilization can affect activity.

Chapter 2: The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, offering unparalleled sensitivity and robustness for quantifying ligand-receptor interactions.[16][17] They directly measure the interaction of a radiolabeled ligand with a receptor, typically in preparations of cell membranes or with purified receptors.[8]

Causality Behind the Method

The choice to use a radioligand assay is often driven by the need for the most direct and unambiguous measure of affinity. It is less susceptible to artifacts like compound autofluorescence that can plague other methods. The core principle relies on reaching equilibrium between the radioligand, the unlabeled test compound (e.g., an N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivative), and the receptor, followed by the physical separation of the bound radioligand from the free (unbound) radioligand.

Two primary types of experiments are conducted:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the radioligand's own dissociation constant (Kd). This is a critical first step to characterize a receptor system before screening compounds.[10][18]

  • Competition Assays: Used to determine the affinity (expressed as an IC50, which is then converted to a Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for the receptor binding site.[9][10]

Workflow: Competitive Radioligand Binding Assay

Below is a diagram illustrating the typical workflow for a competitive binding assay.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation cluster_count 4. Quantification cluster_analysis 5. Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Total Total Binding (Receptor + L) Receptor->Total NSB Non-Specific Binding (Receptor + L + Excess Cold Ligand) Receptor->NSB Competitor Competition Tubes (Receptor + L* + Test Compound) Receptor->Competitor Radioligand Radioligand Stock ([3H]L* or [125I]L*) Radioligand->Total Radioligand->NSB Radioligand->Competitor TestCmpd Test Compound Dilutions (N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide) TestCmpd->Competitor Buffer Assay Buffer Buffer->Total Buffer->NSB Buffer->Competitor Filtration Rapid Filtration over Glass Fiber Filters Total->Filtration Incubate to Equilibrium NSB->Filtration Competitor->Filtration Counting Scintillation Counting (Measures radioactivity on filters) Filtration->Counting Wash filters Analysis Calculate Specific Binding Generate Competition Curve Determine IC50 -> Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for a Kinase Target

This protocol is a representative example for determining the affinity of an N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivative against a purified protein kinase, a common target for this scaffold.[3]

Self-Validation & Regulatory Context: This protocol is designed with self-validation in mind. The inclusion of total and non-specific binding controls is essential for calculating the specific binding window. For drug development programs, all bioanalytical methods must be validated according to regulatory guidelines such as those from the FDA and ICH M10, ensuring data reliability.[19][20][21]

Materials:

  • Receptor: Purified protein kinase of interest.

  • Radioligand: e.g., [³H]-staurosporine or another suitable high-affinity, radiolabeled kinase inhibitor.

  • Test Compound: N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, serially diluted in assay buffer with a final DMSO concentration ≤1%.

  • Non-specific Determinator: A high concentration (1000x Ki of a known unlabeled inhibitor) of a structurally different unlabeled ligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA. The selection of buffer components is critical and should be optimized for the specific receptor.[22]

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Fluid & Counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. A typical experiment uses 10-12 concentrations covering a 5-log unit range.

  • Reaction Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer + 25 µL Radioligand + 25 µL Receptor.

    • Non-Specific Binding (NSB): 50 µL Non-specific Determinator + 25 µL Radioligand + 25 µL Receptor.

    • Competition: 50 µL Test Compound dilution + 25 µL Radioligand + 25 µL Receptor.

    • Causality Note: The order of addition can be important. Pre-incubating the receptor and test compound before adding the radioligand can be necessary for slow-binding inhibitors.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.[8] This time must be established during assay development.

  • Separation: Rapidly transfer the contents of each well onto a glass fiber filter using a cell harvester. The filter traps the receptor-ligand complex. Immediately wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

    • Causality Note: The filtration and washing must be rapid to prevent significant dissociation of the radioligand from the receptor.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Chapter 3: High-Throughput Affinity Assessment: Fluorescence Polarization

Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely used for high-throughput screening (HTS) and lead optimization.[11] The technique is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a much larger protein, its rotation slows dramatically, resulting in a higher polarization of the emitted light.[23]

Causality Behind the Method

FP is the assay of choice when high throughput is required and a suitable fluorescent tracer can be developed. The "no-wash" format simplifies automation and reduces reagent consumption. An unlabeled test compound, such as an N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, will compete with the fluorescent tracer for the receptor's binding site. This displacement results in an increase in the amount of free, rapidly tumbling tracer, causing a decrease in the measured fluorescence polarization.

G cluster_free Low Polarization cluster_bound High Polarization cluster_competition Competition Assay Free_Tracer Tracer Emission_Low Depolarized Emission Light Free_Tracer->Emission_Low Rapid Tumbling Receptor Receptor Excitation Polarized Excitation Light Excitation->Free_Tracer Bound_Complex Receptor->Bound_Complex Emission_High Polarized Emission Light Bound_Complex->Emission_High Slow Tumbling Receptor2 Receptor Tracer_Bound Tracer Tracer_Bound->Bound_Complex Excitation2 Polarized Excitation Light Excitation2->Bound_Complex Test_Cmpd Test Cmpd Test_Cmpd->Receptor2 Free_Tracer2 Tracer

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: FP Competition Assay

This protocol outlines a competitive FP assay, suitable for screening a library of pyrazolo[1,5-a]pyridine derivatives.

Self-Validation & Regulatory Context: Assay performance is evaluated using the Z' factor, a statistical parameter that quantifies the separation between positive and negative controls. A Z' factor of ≥ 0.5 is generally considered excellent for HTS.[24] Method validation for regulatory submissions would require demonstrating robustness, precision, and accuracy.[25]

Materials:

  • Receptor: Purified target protein.

  • Fluorescent Tracer: A ligand for the target labeled with a suitable fluorophore (e.g., fluorescein, BODIPY-TMR). The tracer's affinity should be appropriate to allow for competition.[26]

  • Test Compound: N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives dissolved in DMSO.

  • Assay Buffer: Optimized for protein stability and binding.

  • Microplates: Low-binding, black microplates (e.g., 384-well).

  • Plate Reader: Equipped with polarization filters.

Procedure:

  • Assay Development: First, determine the optimal concentrations of receptor and tracer that provide a stable and robust assay window (the difference in millipolarization, mP, between bound and free tracer).[12]

  • Reaction Setup: In a 384-well plate, add reagents in the following order:

    • 20 µL of Assay Buffer.

    • 0.5 µL of test compound in DMSO (or just DMSO for controls).

    • 20 µL of a 2X solution of Receptor and Tracer in Assay Buffer.

  • Controls: Include the following controls on each plate:

    • Negative Control (Low Polarization): Tracer only (no receptor).

    • Positive Control (High Polarization): Tracer + Receptor (DMSO vehicle instead of test compound).

  • Incubation: Incubate the plate at room temperature for a time sufficient to reach equilibrium, protected from light.

  • Measurement: Read the fluorescence polarization (in mP) on a suitable plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls: % Inhibition = 100 * (High Control_mP - Sample_mP) / (High Control_mP - Low Control_mP).

    • Plot % Inhibition vs. log concentration of the test compound and fit to a dose-response curve to determine the IC50.

    • The IC50 can be converted to Ki using a similar method to the Cheng-Prusoff equation, adapted for FP assays.

Chapter 4: Unveiling Kinetics: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that provides real-time data on biomolecular interactions.[27] It is exceptionally valuable for not only determining affinity (Kd) but also for measuring the association (kon) and dissociation (koff) rate constants, providing deeper insight into the binding mechanism of a compound.[13]

Causality Behind the Method

The choice of SPR is driven by the need for kinetic data or when a suitable labeled ligand (radioactive or fluorescent) is unavailable. In a typical experiment for small molecules, the larger protein (receptor) is immobilized on a sensor chip surface. The small molecule test compound (analyte) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).[15]

Protocol: SPR Kinetic and Affinity Analysis

This protocol describes a typical workflow for analyzing the binding of an N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide to an immobilized kinase.

Self-Validation & Regulatory Context: Data quality is paramount in SPR. It is critical to ensure the immobilized protein is active, to achieve stable baselines, and to use appropriate fitting models. Validation includes confirming that the observed binding is specific and not due to non-specific binding to the sensor surface.[19]

Materials:

  • SPR Instrument: e.g., a Biacore system.[28]

  • Sensor Chip: e.g., a CM5 chip for amine coupling.

  • Receptor: Purified protein target with available functional groups for immobilization (e.g., lysines for amine coupling).

  • Analyte: N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide derivatives, serially diluted in running buffer.

  • Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). DMSO concentration should be matched across all samples.

  • Immobilization Reagents: EDC/NHS, ethanolamine.

Procedure:

  • Protein Immobilization: Covalently attach the receptor to the sensor chip surface via amine coupling or another appropriate chemistry. Aim for a surface density that will produce a good signal for a small molecule analyte.

  • Assay Setup:

    • Flow running buffer over the sensor surface until a stable baseline is achieved.

    • Inject a series of concentrations of the analyte (e.g., 5-7 concentrations spanning from 0.1x to 10x the estimated Kd) over the immobilized receptor surface. Each injection cycle consists of:

      • Association Phase: Analyte is flowed over the surface, and binding is observed as an increase in RU.

      • Dissociation Phase: Running buffer replaces the analyte solution, and dissociation is observed as a decrease in RU.

    • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH buffer or high salt) to remove all bound analyte and prepare the surface for the next injection. This step must be optimized to ensure it doesn't denature the immobilized protein.

  • Data Processing:

    • Subtract the signal from a reference flow cell (a blank, deactivated surface) to correct for bulk refractive index changes.

    • Subtract a "zero concentration" (buffer only) injection to double-reference the data.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process simultaneously determines the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Example Data Summary

The data from these assays are crucial for SAR. Below is a hypothetical table summarizing binding data for a series of analogs.

Compound ID R-Group Modification Assay Method IC50 (nM) Ki (nM) koff (s⁻¹)
PzP-001HRadioligand15075-
PzP-0024-F-phenylRadioligand2512.5-
PzP-0033-Cl-phenylFP Screen15--
PzP-0044-OCH₃-phenylSPR-8.2 (Kd)1.5 x 10⁻³
PzP-005CyclohexylSPR-95 (Kd)2.1 x 10⁻²

Note: Data is hypothetical. Ki is calculated from IC50 using the Cheng-Prusoff equation. Kd is determined directly from SPR analysis.

Conclusion

The characterization of receptor binding affinity is a non-negotiable cornerstone in the evaluation of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamides as potential drug candidates. The choice between the "gold standard" radioligand assays, high-throughput fluorescence polarization, and the kinetic detail of surface plasmon resonance must be a strategic one, guided by the specific questions being asked at each stage of the drug discovery pipeline. By applying these techniques with a deep understanding of their underlying principles and a commitment to rigorous, self-validating protocols, researchers can generate the high-quality, reliable data necessary to advance the most promising molecules toward the clinic.

References

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Tang, Y., Jiang, J. H., & He, J. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 181-192). Humana, New York, NY. Retrieved from [Link]

  • Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. (Referenced in concept by multiple sources on radioligand binding theory). Retrieved from [Link]

  • Terungwa, I. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(9), 1646-1678. Retrieved from [Link]

  • Seto, S., et al. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. Bioorganic & Medicinal Chemistry, 25(9), 2663-2673. Retrieved from [Link]

  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. Retrieved from [Link]

  • Pope, A. J., Haupts, U. M., & Moore, K. J. (1999). A fluorescence polarization assay for identifying ligands that bind to vascular endothelial growth factor. Analytical Biochemistry, 276(1), 70-77. Retrieved from [Link]

  • McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2658. Retrieved from [Link]

  • Nguyen, H., & Park, S. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The analysis of radioligand binding data: a practical guide for the perplexed. Molecular Pharmacology, 25(1), 1-9. (Referenced in concept by multiple sources on Ki calculation). Retrieved from [Link]

  • Jove. (2015). ELISA Techniques for Ligand-Receptor. Retrieved from [Link]

  • Moore, G. L., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Enzymology, 503, 223-251. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Golemac, M., et al. (2011). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1047-1055. Retrieved from [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. Retrieved from [Link]

  • Li, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Chiu, T. H., et al. (1986). Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies. Life Sciences, 38(10), 929-937. Retrieved from [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. Retrieved from [Link]

  • Wang, B., et al. (2015). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ACS Medicinal Chemistry Letters, 6(7). Retrieved from [Link]

  • Patel, R., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(2), 543-552. Retrieved from [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(11), 1136-1141. Retrieved from [Link]

  • MDPI. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Stock Solutions in Dimethyl Sulfoxide (DMSO)

An Application Note and Protocol for Researchers Introduction The pyrazolo[1,5-a]pyridine scaffold is a foundational structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a foundational structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potential as antituberculosis agents and kinase inhibitors.[1][2][3] N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a member of this versatile class of compounds. The accuracy and reproducibility of in vitro and in vivo studies involving this and similar small molecules are critically dependent on the proper preparation, handling, and storage of stock solutions.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological research, valued for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[4][5] However, its unique properties, including its hygroscopicity and ability to readily penetrate biological membranes, necessitate a meticulous and standardized approach to stock solution preparation.[6]

This document provides a detailed protocol and best-practice guidelines for the preparation of high-concentration stock solutions of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in DMSO. The principles and methodologies described herein are designed to ensure solution integrity, maximize compound stability, and promote experimental success.

Essential Safety Precautions

Prior to handling any chemical, it is imperative to consult the specific Safety Data Sheet (SDS) for both the solute (N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide) and the solvent (DMSO).

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or butyl rubber), and safety glasses or goggles.[7]

  • Ventilation: All procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of powder or solvent vapors.[8][9]

  • DMSO Handling: DMSO is readily absorbed through the skin and can act as a carrier for dissolved compounds, facilitating their entry into the body.[6] Avoid all direct skin and eye contact. In case of contact, wash the affected area immediately and thoroughly with water.

  • Compound Handling: The toxicological properties of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide may not be fully characterized. Treat it as a potentially hazardous substance.

cluster_safety Safety & Preparation Workflow A Review SDS for Compound & DMSO B Don Appropriate PPE Lab Coat | Safety Goggles | Gloves A->B Mandatory First Step C Work in Chemical Fume Hood B->C Ensure Safe Environment D Proceed to Protocol C->D Ready to Begin

Caption: Mandatory safety workflow before starting the protocol.

Materials and Equipment

  • N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO, ≥99.7%)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps[10]

  • Vortex mixer

  • Calibrated positive displacement or air displacement pipettes and sterile tips

  • Spatula

  • Weighing paper or boat

Protocol: Preparing a 50 mM Stock Solution

This protocol details the preparation of a 50 mM stock solution, a common concentration for primary screening. Calculations can be adjusted based on experimental needs.

Pre-Protocol Calculations

The first step is to calculate the precise mass of the compound required. This requires the molecular weight (MW) of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

The table below provides an example calculation. Users must substitute the actual Molecular Weight of their compound.

ParameterValueNotes
Compound Name N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide-
Molecular Weight (MW) 231.29 g/mol (Example value; verify with Certificate of Analysis)
Desired Stock Conc. (C) 50 mMCan be adjusted based on solubility and need.
Final Volume (V) 1 mLA standard starting volume.
Solvent DMSOHigh-purity, anhydrous grade is required.
Calculated Mass (M) 11.56 mg M = 50 mM × 1 mL × 231.29 g/mol
Step-by-Step Methodology
  • Compound Equilibration: Before opening, allow the vial containing the compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Vial Preparation: Label a sterile amber vial or microcentrifuge tube with the compound name, concentration, solvent, and preparation date.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 11.56 mg) of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide powder.

    • Transfer the weighed powder directly into the pre-labeled vial. Ensure all powder is transferred by gently tapping the weighing boat.

  • Solvent Addition:

    • Using a calibrated pipette, add the calculated volume (1 mL) of high-purity DMSO to the vial containing the powder.[4]

    • Secure the cap tightly.

  • Dissolution:

    • Vortex the vial at medium speed for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure all particulates have dissolved and the solution is clear.

    • If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (not exceeding 37°C) can be applied.[4] Avoid excessive heating, which can degrade the compound.

cluster_protocol Stock Solution Preparation Workflow Calc Step 1: Calculate Mass Mass = Conc. × Vol. × MW Weigh Step 2: Weigh Compound Use analytical balance Calc->Weigh Add_Solvent Step 3: Add DMSO Use calibrated pipette Weigh->Add_Solvent Dissolve Step 4: Dissolve Vortex / Sonicate Add_Solvent->Dissolve Verify Step 5: Verify Clarity Visually inspect solution Dissolve->Verify Aliquot Step 6: Aliquot & Store Store at -20°C or -80°C Verify->Aliquot

Caption: Step-by-step workflow for preparing DMSO stock solutions.

Storage and Handling of Stock Solutions

Proper storage is essential to maintain the long-term integrity and activity of the compound.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, the freshly prepared stock solution should be immediately aliquoted into smaller, single-use volumes (e.g., 10-50 µL).[4][11]

  • Container Choice: Use amber glass or polypropylene vials to protect the solution from light.[10][12] Ensure caps are airtight to prevent the hygroscopic DMSO from absorbing water.[6]

  • Labeling: Clearly label each aliquot with the compound name, concentration, and date.[13]

  • Storage Temperature: Store aliquots in a freezer at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years).[14] Consult the compound's specific data sheet for any unique storage requirements.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CMinimizes chemical degradation and solvent evaporation.[4]
Aliquoting Single-use volumes (10-50 µL)Avoids repeated freeze-thaw cycles that can degrade the compound.[11]
Container Amber glass or polypropylene vialsProtects from light and prevents interaction with the container.[10][12]
Shelf Life Months to years (at ≤ -20°C)Dependent on compound stability; should be empirically determined if necessary.[15]

Use in Cell-Based Assays

When preparing working solutions for cell culture experiments, it is crucial to manage the final concentration of DMSO.

  • Toxicity: High concentrations of DMSO can be toxic to cells. The final concentration in the cell culture medium should typically not exceed 0.5%, and for many sensitive cell lines, it should be kept below 0.1%.[11][14]

  • Dilution: It is best practice to perform serial dilutions to avoid precipitation of the compound when transferring from a 100% DMSO environment to an aqueous medium.[14]

  • Controls: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the treated samples.[14]

References

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • dmsostore. (n.d.). Product Care and Storage. Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. Retrieved from [Link]

  • Blog. (2025, May 23). How to store 99.9% DMSO properly?. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • J.T. Baker. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyridine. Retrieved from [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS medicinal chemistry letters, 9(9), 931–936. Retrieved from [Link]

  • Kauer, M., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 259, 115664. Retrieved from [Link]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?. Retrieved from [Link]

  • PubChemLite. (n.d.). Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-1,5-dimethyl-7-oxo-n-2-pyridinyl. Retrieved from [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]/17585]([Link])

Sources

Application

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-isobut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in modern drug discovery, showing potential in various therapeutic areas, including antitubercular agents.[1] Consequently, a reliable analytical method is essential for quality control, stability testing, and pharmacokinetic studies. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water containing 0.1% formic acid, ensuring sharp, symmetrical peaks. Detection is performed using a Photodiode Array (PDA) detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3]

Introduction: The Rationale for Method Development

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[4] The development of a robust analytical method for its quantification is a critical step in the pharmaceutical development pipeline. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[5]

The primary goal of this work was to develop an analytical procedure that is not only accurate and reliable but also efficient and transferable for routine use in a quality control environment. The choice of reversed-phase chromatography was based on the predicted physicochemical properties of the analyte—a moderately polar molecule with a significant non-polar character, making it ideally suited for retention on a hydrophobic stationary phase like C18.[6] The presence of an aromatic pyrazolo[1,5-a]pyridine ring system provides a strong chromophore, making UV-Visible detection a logical and sensitive choice.[7]

Strategic Approach to Method Development

The development process was guided by a systematic evaluation of chromatographic parameters to achieve optimal separation and peak characteristics.

MethodDevelopmentWorkflow Figure 1: HPLC Method Development & Validation Workflow Analyte Analyte Characterization (N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide) - Polarity, pKa, UV Spectrum Mode Mode Selection (Reversed-Phase HPLC) Analyte->Mode Predicted Properties Detector Detector Selection (PDA Detector) Analyte->Detector UV Chromophore Column Column Selection (C18, 4.6x150mm, 5µm) Mode->Column Standard Choice MobilePhase Mobile Phase Screening - Organic Solvent (ACN vs MeOH) - pH/Modifier (Formic Acid) Column->MobilePhase Initial Tests Detector->MobilePhase Optimization Method Optimization - Isocratic %B - Flow Rate - Wavelength MobilePhase->Optimization Fine-Tuning FinalMethod Final Optimized Method Optimization->FinalMethod Criteria Met Validation Method Validation (ICH Q2 R1) - Specificity, Linearity, Accuracy - Precision, Robustness, LOQ/LOD FinalMethod->Validation Prove Suitability

Figure 1: HPLC Method Development & Validation Workflow
Column and Mobile Phase Selection
  • Stationary Phase: A C18 column was selected as the primary choice due to its versatility and strong hydrophobic retention mechanism, which is well-suited for the target analyte.[8] The standard dimensions of 4.6 x 150 mm with a 5 µm particle size provide a good balance between efficiency, resolution, and backpressure.[9]

  • Mobile Phase Solvents: Acetonitrile (ACN) was chosen over methanol as the organic modifier. ACN typically provides lower backpressure and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at lower wavelengths.[10]

  • Mobile Phase pH Control: The pyrazolo[1,5-a]pyridine structure contains basic nitrogen atoms. To ensure consistent retention times and symmetrical peak shapes, it is crucial to control the ionization state of the analyte.[11] Adding 0.1% formic acid to the aqueous component of the mobile phase serves to maintain a low pH (around 2.7), ensuring the analyte is in a single, protonated form, which prevents peak tailing and improves reproducibility.[12]

Detector Selection

A Photodiode Array (PDA) detector was chosen for this method. Unlike a single-wavelength UV detector, a PDA detector acquires the entire UV spectrum for the eluting peak. This offers two key advantages:

  • Optimal Wavelength Selection: The wavelength of maximum absorbance (λ-max) can be easily determined post-run to maximize sensitivity.[13]

  • Peak Purity Analysis: The detector software can assess the spectral homogeneity across a single peak, providing a high degree of confidence that the peak is pure and not co-eluting with an impurity.[13]

Protocol: Optimized Analytical Method

This section provides the detailed protocol for the quantification of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Column: C18 column (4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC Grade or Milli-Q)

    • N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Reference Standard (>99% purity)

  • Labware: Class A volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Optimized Chromatographic Conditions
ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 254 nm (Scan range: 200-400 nm)
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 4 mL of 25% Formic Acid to 996 mL of HPLC-grade water to prepare 1 L of 0.1% Formic Acid in Water.

    • Measure 600 mL of Acetonitrile and 400 mL of the 0.1% Formic Acid in Water.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (for Linearity):

    • Perform serial dilutions from the Standard Stock Solution using the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Perform a blank injection (mobile phase) to ensure no system peaks interfere with the analyte peak.

  • Inject the standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Prepare sample solutions by accurately weighing the material, dissolving it in the mobile phase, and diluting to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Inject the sample solutions and determine the concentration using the linear regression equation from the calibration curve.

Method Validation Protocol (ICH Q2 R1)

The developed method was rigorously validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[14][15]

ValidationLogic Figure 2: Interrelation of Key Validation Parameters Core Reliable Quantification Linearity Linearity & Range (Proportional Response) Linearity->Core Accuracy Accuracy (Closeness to True Value) Accuracy->Core Precision Precision (Agreement between Measurements) Precision->Core Specificity Specificity (Analyte Signal is Unique) Specificity->Core Robustness Robustness (Resists Small Changes) Robustness->Core Ensures Transferability SST System Suitability (System is Ready) SST->Linearity Pre-requisite for runs SST->Accuracy Pre-requisite for runs SST->Precision Pre-requisite for runs

Figure 2: Interrelation of Key Validation Parameters
System Suitability

Before each validation run, the system suitability was confirmed by injecting the 50 µg/mL standard solution five times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of the analyte. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) showed that degradation product peaks were well-resolved from the main analyte peak.

Linearity

Linearity was assessed using six concentration levels (1-100 µg/mL), prepared in triplicate. The calibration curve was generated by plotting the mean peak area versus concentration.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero
Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)Acceptance Criteria
80% (40 µg/mL) 99.5%98.0% - 102.0%
100% (50 µg/mL) 100.8%98.0% - 102.0%
120% (60 µg/mL) 101.2%98.0% - 102.0%
Precision
  • Repeatability (Intra-day): Six separate preparations of the sample at 100% concentration were analyzed on the same day. The %RSD was found to be 0.8%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day with a different analyst. The %RSD between the two days was 1.2%.

  • Acceptance Criteria: %RSD ≤ 2.0%.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

The method's robustness was evaluated by introducing small, deliberate variations in the method parameters:

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% Acetonitrile)

  • Column Temperature (± 2°C)

In all cases, the system suitability criteria were met, and the change in peak area was minimal, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. The method meets all the validation criteria of the ICH Q2(R1) guidelines, proving to be linear, accurate, precise, specific, and robust. This application note provides a complete protocol that can be readily implemented in quality control laboratories for routine analysis of bulk drug and finished pharmaceutical products.

References

  • Vertex AI Search. (2026, March 17). Column Selection for Reversed-Phase HPLC.
  • Agilent.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CHROMacademy. 20 Steps to a Reliable HPLC Mobile Phase.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Phenomenex. (2025, June 6).
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide.
  • LCGC International. (2013, November 1).
  • Phenomenex. (2022, May 20). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity.
  • ICH. Quality Guidelines.
  • Slideshare.
  • Newswire. (2024, October 25).
  • Thermo Fisher Scientific. Reversed Phase HPLC Columns.
  • ResearchGate. (2014, August 10).
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors.
  • LCGC International. (2025, November 26). Seeing is Believing: Detectors for HPLC.
  • Separation Science. (2024, January 10).
  • ResearchGate. (2024, December 22).
  • BenchChem. Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • YouTube. (2023, November 20). Choosing the Right HPLC Detector.
  • QbD Group. (2025, October 8). The Eyes of High-Performance Liquid Chromatography (HPLC): Strategic Use of Detectors in Drug Development and Quality Control.
  • PubChem. Pyrazolo(1,5-a)pyridine.
  • National Institutes of Health. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.
  • ScienceDirect. (2023, June 30).
  • BenchChem. Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl) -.
  • MDPI. (2025, June 26). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug.... I-1dDUg==)

Sources

Method

Application Notes and Protocols for In Vivo Dosing of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in Murine Models

Introduction N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide belongs to the broader class of pyrazolo[1,5-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide belongs to the broader class of pyrazolo[1,5-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3][4] This class of compounds has demonstrated potential as antitubercular, anti-inflammatory, and kinase inhibitory agents.[1][4][5] The in vivo evaluation of novel compounds like N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in murine models is a critical step in the drug development pipeline. These studies provide essential data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that are necessary to predict clinical outcomes.[6][7][8][9]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the in vivo administration of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in mice. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into formulation development, administration routes, and study design to ensure data integrity and animal welfare.

PART 1: Pre-Dosing and Formulation Development

A critical prerequisite for any successful in vivo study is the development of a safe and effective dosing formulation, particularly for compounds with poor aqueous solubility, a common characteristic of heterocyclic molecules.[10][11]

Causality Behind Vehicle Selection

The choice of vehicle is dictated by the physicochemical properties of the test compound, the intended route of administration, and potential toxicity of the vehicle itself.[10][12] For N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, which is predicted to be lipophilic, an aqueous solution is unlikely to be feasible. Therefore, a multi-component vehicle system is often the starting point.[10][13]

  • Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) is a powerful solvent for many nonpolar compounds.[10] However, its concentration must be carefully controlled as it can cause local irritation and systemic toxicity at high doses.[10][12]

  • Co-solvents/Surfactants (e.g., PEG300, Tween 80): Polyethylene glycols (PEGs) and surfactants like Tween 80 are used to improve and maintain the solubility of the compound when the organic stock is diluted into an aqueous phase for injection.[10][13]

  • Aqueous Component (e.g., Saline, PBS): Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are used as the diluent to make the final formulation isotonic and biocompatible.[10]

Formulation Protocol: A Step-by-Step Guide

This protocol describes the preparation of a stock solution and final dosing formulation for a poorly soluble compound like N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Objective: To prepare a clear, stable dosing solution suitable for intraperitoneal or oral administration in mice.

Materials:

  • N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • PEG300 or PEG400, sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile 0.9% Saline

  • Sterile tubes, syringes, and filters

Methodology:

  • Calculate Requirements: Determine the final desired concentration (e.g., 5 mg/mL) and total volume needed for the study.

  • Initial Solubilization:

    • Weigh the required amount of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide powder and place it in a sterile tube.

    • Add the primary organic solvent (e.g., DMSO) to the powder. A common starting vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[13]

    • Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any particulates.

  • Addition of Co-solvents:

    • Add the co-solvent (e.g., PEG300) and surfactant (e.g., Tween 80) to the DMSO solution.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Aqueous Dilution (Critical Step):

    • Add the sterile saline dropwise to the organic mixture while continuously and vigorously vortexing.[13] This slow addition is crucial to prevent the compound from precipitating out of the solution.

  • Final Inspection and Use:

    • Visually inspect the final formulation to ensure it is clear and free of precipitation.

    • It is highly recommended to prepare this formulation fresh before each use to ensure stability.[13]

ComponentExample ConcentrationPurposeMax Tolerated IP Conc. (Mice)
DMSO 5-10%Primary Solvent~10-25% (Dose-dependent toxicity)[12]
PEG300/400 30-40%Co-solventGenerally well-tolerated[12]
Tween 80 1-5%Surfactant/EmulsifierUp to 250 mg/kg[14]
Saline (0.9%) 45-55%Isotonic DiluentN/A

Table 1: Example Vehicle Formulation and Considerations.

Visualization of Formulation Workflow

Caption: Workflow for preparing a multi-component dosing vehicle.

PART 2: In Vivo Dosing Protocols

All procedures must be performed by trained personnel and approved by the Institutional Animal Care and Use Committee (IACUC).[15][16][17][18]

Oral Gavage (PO) Administration

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[16]

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice).[16][19]

  • Syringe sized for the calculated dosing volume.

  • Dosing formulation.

Protocol:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[16][20] For a 25g mouse, this is 0.25 mL.

  • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth required to reach the stomach.[20]

  • Restrain the mouse by scruffing the loose skin over the shoulders and neck to immobilize the head.[20][21] The head and body should be held in a vertical line to straighten the path to the esophagus.[18]

  • Insert the gavage needle into the mouth, slightly to one side to bypass the incisors, and advance it gently over the tongue.[19]

  • Advance the needle smoothly down the esophagus. The mouse should swallow as the tube passes. If any resistance is met, stop and reinsert. Forcing the needle can cause perforation of the esophagus or trachea.[20]

  • Administer the substance slowly once the needle is in the stomach.[20]

  • Withdraw the needle smoothly in the same path it was inserted.

  • Monitor the animal for at least 15 minutes post-procedure for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.[19][20]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of a substance into the peritoneal cavity.

Materials:

  • Appropriately sized needle (e.g., 25-27 gauge).[15]

  • Syringe sized for the calculated dosing volume.

  • Dosing formulation.

  • Alcohol swabs for disinfection.[22]

Protocol:

  • Weigh the mouse to calculate the dosing volume. The maximum recommended volume is 10 mL/kg.[15]

  • Restrain the mouse securely. One common method is to scruff the mouse and turn it so its abdomen is facing up, tilting the head downwards. This allows the abdominal organs to shift cranially, away from the injection site.[17][22][23]

  • Identify the injection site. The preferred location is the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[15][22]

  • Disinfect the skin at the injection site with an alcohol swab.[22]

  • Insert the needle, bevel up, at a 30-45 degree angle.[22] Insert just deep enough for the bevel to fully enter the peritoneal cavity.

  • Aspirate gently by pulling back the plunger to ensure a blood vessel or organ has not been punctured. If blood or other fluid enters the syringe, withdraw and reinject at a new site with a fresh needle and syringe.[17]

  • Inject the substance smoothly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions, such as bleeding at the injection site or signs of peritonitis.[15]

Visualization of Dosing Workflow

G cluster_0 Pre-Administration cluster_1 Administration Route cluster_2 Post-Administration weigh Weigh Animal calc_dose Calculate Dose Volume (e.g., 10 mg/kg) weigh->calc_dose prep_dose Prepare Syringe calc_dose->prep_dose restrain Proper Restraint prep_dose->restrain po_admin Oral Gavage restrain->po_admin ip_admin IP Injection restrain->ip_admin return_cage Return to Cage po_admin->return_cage ip_admin->return_cage monitor Monitor for Distress record Record Observations monitor->record return_cage->monitor

Caption: General experimental workflow for in vivo dosing in mice.

PART 3: Study Design and Pharmacokinetics

Dose Determination

For a novel compound, initial dose-range finding studies are essential to determine the maximum tolerated dose (MTD).[24]

  • Starting Dose: Based on in vitro potency or data from similar compounds. For related pyrazolo[1,5-a]pyridine-3-carboxamides tested as antitubercular agents, doses of 10 and 50 mg/kg/day were used in mice.[1] A starting dose within this range could be appropriate.

  • Dose Escalation: A single-dose escalation study can efficiently identify a dose range for further studies.

  • Controls: Always include a vehicle control group to ensure that any observed effects are due to the compound and not the formulation components.[24]

Pharmacokinetic (PK) Studies

PK studies measure how the body absorbs, distributes, metabolizes, and eliminates a drug (ADME), which is fundamental for interpreting efficacy and toxicity data.[6][7][9]

Example PK Study Design:

  • Animals: Use a sufficient number of mice to obtain statistically relevant data.

  • Dosing: Administer a single dose of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide via the intended route of administration (e.g., PO or IP).

  • Blood Sampling: A serial bleeding protocol allows for the collection of multiple time points from a single mouse, reducing animal usage and inter-animal variability.[6][7]

    • Time Points: Collect small blood samples (e.g., 20-30 µL) at predetermined intervals (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[6]

    • Sampling Sites: Common sites for serial sampling include the submandibular (cheek) or saphenous vein. A terminal sample can be collected via cardiac puncture.[6]

  • Analysis: Process blood to plasma or serum and analyze the concentration of the compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • PK Parameters: Calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (total drug exposure), and half-life (t½).[9]

ParameterDescriptionImportance
Cmax Maximum observed concentration in plasmaRelates to efficacy and potential acute toxicity
Tmax Time at which Cmax is reachedIndicates the rate of absorption
AUC Area Under the Curve (Concentration vs. Time)Represents total systemic drug exposure
Half-lifeDetermines dosing interval and time to steady-state

Table 2: Key Pharmacokinetic Parameters.

Conclusion

The successful in vivo evaluation of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in murine models hinges on meticulous planning and execution. The causality-driven approach to formulation development, adherence to validated administration protocols, and a well-designed pharmacokinetic study are paramount. By integrating the technical details and field-proven insights provided in this guide, researchers can generate reliable and reproducible data, ensuring both the integrity of their research and the ethical treatment of laboratory animals. This foundational work is indispensable for advancing promising compounds through the preclinical development pipeline.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (n.d.).
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • Intraperitoneal Injection of Neonatal Mice. (n.d.). PMC - NIH.
  • IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Mouse Intraperitoneal Injection.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • UBC Animal Care Committee. (2021, February 15). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • BenchChem. (n.d.). Technical Support Center: Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds (e.g., Ch282-5).
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
  • Murine Pharmacokinetic Studies | Request PDF. (2025, December 20). ResearchGate.
  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018, March 13). Publishing at the Library.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage.
  • genOway. (n.d.). Pharmacokinetic & Biodistribution - Preclinical PK analysis.
  • In vivo pharmacokinetic data from mice dosed with various half-life... (n.d.). ResearchGate.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (n.d.). PMC - NIH.
  • Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. (2025, June 26). MDPI.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). PMC.
  • In vivo activity on murine tumors of a novel antitumor compound, N-beta-dimethylaminoethyl 9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190). (n.d.). PubMed.
  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023, June 30).
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed.
  • Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl) - (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifxLLz8mfAHGoDS3NY6X7zY4mJ4Gkhtc0u_Yk42nwJRcf3iPSAh59_Xcjmb4nUiyWsuUiDlLz63oAZi6tmb4UFGIwk3uMrYlthizmOHnSn68VcTJYaqiRvFshDSV9KIHSFdsg
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of 5-Isopropylimidazo[1,2-A]pyridine in Animal Models.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 7). MDPI.
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015, June 11). PubMed.
  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. (2023, October 18). MDPI.
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023, May 15). Pharmacy Education.

Sources

Application

NMR spectroscopy solvent selection for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

Application Note: NMR Spectroscopy Solvent Selection for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Introduction & Structural Dynamics N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a fused bicyclic heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Solvent Selection for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

Introduction & Structural Dynamics

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a fused bicyclic heterocyclic compound featuring an electron-rich pyrazolo[1,5-a]pyridine aromatic core, a secondary carboxamide group, and a flexible aliphatic isobutyl chain. For researchers engaged in the synthesis, drug development, and structural elucidation of this class of molecules[1], Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. However, the structural duality of this molecule—combining a hydrophobic aromatic system with a highly polar, hydrogen-bonding amide—makes solvent selection a critical determinant of spectral quality.

The Causality of Solvent Effects on Amide Protons

The most diagnostically challenging feature of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is the secondary amide proton (N-H). Its appearance in a H NMR spectrum is entirely dictated by the solvating environment, which directly impacts its hydrogen-bonding state and chemical exchange rate[2].

  • Non-Polar Aprotic Environments (e.g., Chloroform-d, CDCl ): In standard CDCl , the amide N-H proton typically appears as a broad singlet. This broadening is not merely an artifact; it is caused by the quadrupolar relaxation of the adjacent N nucleus (spin ) combined with intermediate proton exchange rates[3][4]. Furthermore, because CDCl cannot act as a strong hydrogen-bond acceptor, solute molecules may engage in concentration-dependent intermolecular hydrogen bonding, causing the chemical shift of the N-H proton to drift significantly based on sample concentration[4].

  • Polar Aprotic Environments (e.g., Dimethyl Sulfoxide-d , DMSO-d ): DMSO-d is a powerful hydrogen-bond acceptor. The sulfoxide oxygen forms a strong, specific hydrogen bond with the amide N-H[5]. This interaction effectively "locks" the proton, slowing its chemical exchange rate and partially decoupling it from the N quadrupolar effect. Consequently, the N-H signal sharpens dramatically and shifts significantly downfield (deshielded)[4]. This makes DMSO-d the superior choice for definitive characterization of the carboxamide group.

  • Polar Protic Environments (e.g., Methanol-d , CD OD): Protic solvents contain labile deuterons that rapidly exchange with the amide proton (H/D exchange). In CD OD, the N-H signal of the carboxamide will completely disappear from the H NMR spectrum[6]. While useless for observing the amide proton, this phenomenon is highly valuable for self-validation and identifying exchangeable protons.

Quantitative Solvent Evaluation Matrix

The following table summarizes the anticipated spectral behavior of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide across the three primary NMR solvents, grounded in established solvent data[6].

SolventAmide N-H Signal BehaviorPyrazolo[1,5-a]pyridine CoreIsobutyl GroupResidual Solvent ( H)Residual Water ( H)
CDCl Broad singlet (~5.5 - 7.5 ppm); highly concentration-dependent.Baseline resolution; distinct coupling.Sharp, distinct multiplets.7.26 ppm1.56 ppm
DMSO-d Sharp singlet or triplet (coupling to CH ); shifted downfield (~8.0 - 9.0 ppm).Slight downfield shift due to solvent polarity.Sharp, distinct multiplets.2.50 ppm3.33 ppm
CD OD Disappears entirely due to rapid H/D exchange.Baseline resolution.Sharp, distinct multiplets.3.31 ppm4.87 ppm

Mechanistic Workflows & Visualization

G Start Compound: N-isobutylpyrazolo [1,5-a]pyridine-2-carboxamide Solubility Assess Solubility (2-5 mg for 1H NMR) Start->Solubility Protic Protic Solvent (e.g., CD3OD) Solubility->Protic Exchange Study Aprotic Aprotic Solvent Solubility->Aprotic Structural Elucidation Exchange H/D Exchange Occurs Amide NH Signal Lost Protic->Exchange Acq NMR Acquisition & Analysis Exchange->Acq CDCl3 CDCl3 Standard Profiling Broad NH Aprotic->CDCl3 DMSO DMSO-d6 Strong H-Bonding Sharp, Downfield NH Aprotic->DMSO CDCl3->Acq DMSO->Acq

Decision tree for selecting the optimal NMR solvent based on analytical goals.

Solvation Amide Amide Group (NH) Target Molecule CDCl3_Solv CDCl3 Environment Weak Intermolecular H-bonding Broad NH Signal (Quadrupolar 14N) Amide->CDCl3_Solv Non-polar aprotic DMSO_Solv DMSO-d6 Environment Strong H-bond Acceptor (S=O···H-N) Sharp, Downfield NH Signal Amide->DMSO_Solv Polar aprotic CD3OD_Solv CD3OD Environment Rapid H/D Exchange NH Signal Disappears Amide->CD3OD_Solv Polar protic

Mechanistic impact of solvent environments on the carboxamide N-H proton.

Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, the following protocol incorporates a self-validating H/D exchange step to confirm the identity of the carboxamide proton against the aromatic protons of the pyrazolo[1,5-a]pyridine core.

Phase 1: Sample Preparation & Initial Acquisition

  • Weighing: Accurately weigh 2–5 mg of highly pure N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity CDCl (containing 0.03% v/v TMS as an internal standard)[6][7].

  • Dissolution: Gently swirl or sonicate the vial until the compound is completely dissolved. Ensure no particulate matter remains, as this degrades magnetic field homogeneity.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm precision NMR tube[7].

  • Acquisition: Acquire the H NMR spectrum (e.g., 400 MHz, 16 scans, 1-2 second relaxation delay). Note the broad signal typically between 5.5 and 7.5 ppm, suspected to be the N-H proton[3][4].

Phase 2: Self-Validation via The D O "Shake Test" Because the N-H signal in CDCl can be broad and potentially overlap with the electron-rich aromatic protons of the pyrazolo[1,5-a]pyridine core, empirical validation is required.

  • Addition: Remove the NMR tube from the spectrometer. Add 1–2 drops of Deuterium Oxide (D O) directly into the CDCl solution[6].

  • Agitation: Cap the tube securely and shake vigorously for 30 seconds to maximize the biphasic surface area, allowing H/D exchange to occur between the D O and the labile amide proton.

  • Settling: Allow the phases to separate (D O will float on top of the denser CDCl ).

  • Re-Acquisition: Re-acquire the H NMR spectrum under identical parameters.

  • Data Interpretation: The broad N-H signal will have disappeared from the spectrum, definitively confirming its assignment as the exchangeable carboxamide proton. A new, sharp peak corresponding to HOD will appear at approximately 4.7 ppm[6].

Phase 3: High-Resolution Amide Profiling (Optional but Recommended) If precise coupling constants of the N-H proton to the adjacent isobutyl -CH

  • group are required:
  • Prepare a fresh sample using 0.6 mL of DMSO-d instead of CDCl .

  • Acquire the spectrum. The N-H proton will now appear as a sharp, heavily deshielded peak (often a triplet due to coupling with the isobutyl -CH

    • group) in the 8.0–9.0 ppm region, completely separated from the pyrazolo[1,5-a]pyridine aromatic signals[4].

Sources

Method

Application Note: N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in Anti-HBV Drug Development

Executive Summary N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1205915-19-0) is a highly specialized pharmaceutical intermediate and lead compound utilized in the development of novel antiviral therapeutics. Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1205915-19-0) is a highly specialized pharmaceutical intermediate and lead compound utilized in the development of novel antiviral therapeutics. Derived from the structural optimization of HBSC11 (Methyl pyrazolo[1,5-a]pyridine-2-carboxylate), this amide derivative functions as a potent, targeted inhibitor of the human La protein[1]. By disrupting the critical interaction between the host La protein and Hepatitis B Virus (HBV) RNA, it accelerates the degradation of viral transcripts. This offers a distinct, host-targeted mechanism of action compared to traditional nucleos(t)ide analogues, circumventing common viral resistance pathways[2]. This application note details the mechanistic grounding, chemical synthesis, and biological validation protocols for utilizing this intermediate in drug discovery workflows.

Mechanistic Grounding: Host-Targeted La Protein Inhibition

As a Senior Application Scientist, it is critical to understand that targeting host factors provides a higher genetic barrier to viral resistance. The human La protein is a multifunctional RNA-binding phosphoprotein that plays a crucial role in HBV RNA metabolism[2]. During an active HBV infection, the La protein binds to the predicted stem-loop region of HBV RNA, shielding it from host endonucleases and promoting its stabilization and subsequent translation[3].

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide acts as a targeted disruptor. The pyrazolo[1,5-a]pyridine core provides the necessary heterocyclic scaffold for binding affinity, while the isobutyl substitution enhances the hydrophobic interaction within the La protein's binding pocket[1]. This binding alters the conformation of the La protein, preventing it from complexing with HBV RNA. Consequently, the unprotected viral RNA is rapidly degraded by the host's RNA exosome machinery, leading to a profound reduction in viral replication and antigen expression[4].

G HBV_RNA HBV RNA Transcript Complex La-RNA Complex (Protected) HBV_RNA->Complex Binds Degradation RNA Degradation (Exosome Pathway) HBV_RNA->Degradation Unprotected RNA Degraded La_Protein Human La Protein La_Protein->Complex Binds Translation HBV Replication & Protein Translation Complex->Translation Stabilizes Inhibitor N-isobutylpyrazolo[1,5-a] pyridine-2-carboxamide Inhibitor->La_Protein Blocks RNA Binding Domain Inhibitor->Complex Disrupts

Mechanism of Action: N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide disrupting La-HBV RNA complex.

Chemical Synthesis Protocol

Objective: To synthesize N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide via the amidation of pyrazolo[1,5-a]pyridine-2-carboxylic acid.

Causality in Reagent Selection:

  • HATU: Chosen over traditional EDC/HOBt coupling because HATU generates a highly reactive HOAt ester intermediate. This is critical for driving the reaction to completion with sterically hindered or volatile aliphatic amines like isobutylamine, minimizing side reactions and maximizing yield[5].

  • DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the activated ester, while it efficiently deprotonates both the carboxylic acid and the amine hydrochloride, maintaining the optimal alkaline environment for coupling[5].

  • Anhydrous DMF: Ensures complete solvation of the polar pyrazolo[1,5-a]pyridine-2-carboxylic acid while preventing the hydrolysis of the activated ester intermediate, which would occur in the presence of water.

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of pyrazolo[1,5-a]pyridine-2-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 equivalents of DIPEA to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: Add 1.1 equivalents of HATU. Stir the mixture for 30 minutes at room temperature to allow the formation of the active HOAt ester. The solution will typically transition to a pale yellow color.

  • Amidation: Slowly add 1.2 equivalents of isobutylamine dropwise. Stir the reaction mixture continuously for 16 hours at room temperature[5].

  • Workup: Quench the reaction by adding the mixture to a 5% aqueous NaHCO3 solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers sequentially with distilled water and brine to remove residual DMF and salts. Dry the organic phase over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography using a Hexane/Ethyl Acetate gradient to yield pure N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

  • Self-Validation System: Confirm the structure and purity (>95%) using 1 H-NMR and LC-MS before proceeding to biological assays. The presence of the amide proton and the isobutyl aliphatic peaks will confirm successful coupling. Proceeding without this validation risks attributing biological noise to unreacted precursors.

Biological Validation Protocol: Anti-HBV Efficacy

Objective: To evaluate the inhibitory effect of the synthesized intermediate on HBV DNA replication and antigen expression in vitro.

Causality in Assay Design:

  • HepG2.2.15 Cell Line: This cell line is stably transfected with the HBV genome and continuously secretes infectious virions, HBsAg, and HBeAg. It is the gold standard for anti-HBV screening because it accurately mimics chronic cellular infection[4].

  • Parallel CCK-8 Assay: A critical self-validating step. If the compound is simply cytotoxic, HBV production will artificially drop due to cell death. The CCK-8 assay ensures that the observed antiviral effect is strictly due to specific La protein inhibition, not general cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS and G418 (to maintain selection pressure). Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in culture medium (e.g., 1, 5, 10, 20, 50 μM). Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (Entecavir).

  • Incubation: Incubate the cells for 144 hours. Crucial Step: Replace the medium with freshly prepared compound every 48 hours. This extended timeline is necessary to allow for the degradation of pre-existing intracellular HBV RNA and the clearance of already secreted antigens.

  • Cytotoxicity Validation (CCK-8): At 144 hours, add 10 μL of CCK-8 reagent to a parallel set of treated wells. Incubate for 2 hours and measure absorbance at 450 nm to calculate cell viability.

  • Antigen Quantification: Collect the cell culture supernatant. Use commercial ELISA kits to quantify the levels of secreted HBsAg and HBeAg.

  • DNA Extraction & qPCR: Extract total DNA from the supernatant using a viral DNA extraction kit. Quantify HBV DNA copies using quantitative real-time PCR (qPCR) with HBV-specific primers.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of optimized pyrazolo[1,5-a]pyridine-2-carboxamide derivatives based on established literature for La protein inhibitors[1].

ParameterAssay / ModelInhibition Rate (%)Control Comparison
HBV Antigen (In Vitro) HepG2.2.15 Cells~50.0%Comparable to Entecavir (~50%)
HBV DNA (In Vivo) Mouse Model98.9%Entecavir (90.8%)
HBsAg (In Vivo) Mouse Model57.4%Untreated Control (3.8%)
HBeAg (In Vivo) Mouse Model46.4%Untreated Control (9.8%)

Conclusion

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide represents a highly promising class of non-nucleoside HBV inhibitors. By specifically targeting the host La protein, it circumvents the viral mutation issues that plague traditional polymerase inhibitors. The protocols outlined above provide a robust, self-validating framework for synthesizing this intermediate and evaluating its antiviral efficacy in preclinical drug development pipelines.

References

  • Title: Study on the Structure Optimization and Anti-Hepatitis B Virus Activity of Novel Human La Protein Inhibitor HBSC11 - PubMed Source: nih.gov URL: [Link]

  • Title: Anti-HBV Drugs: Progress, Unmet Needs, and New Hope - PMC Source: nih.gov URL: [Link]

  • Title: Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines | The Journal of Organic Chemistry Source: acs.org URL: [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have shown a wide range of biological activiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives have shown a wide range of biological activities, including potential applications as anticancer agents.[2] N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a representative of this class, and a thorough understanding of its physicochemical properties is crucial for its development and analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of such novel chemical entities.[3]

This application note provides a detailed protocol and in-depth analysis of the mass spectrometric fragmentation of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide under electrospray ionization (ESI) conditions. As a Senior Application Scientist, the aim is to present not just a method, but a logical framework for understanding the fragmentation pathways. This is achieved by dissecting the molecule into its core components—the pyrazolo[1,5-a]pyridine ring system and the N-isobutylcarboxamide side chain—and examining their characteristic fragmentation behaviors based on established principles of mass spectrometry.[4][5] The insights provided herein are intended to guide researchers, scientists, and drug development professionals in the structural characterization of related compounds.

Experimental Protocol

Sample Preparation

A stock solution of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (1 mg/mL) was prepared by dissolving the compound in HPLC-grade methanol. A working standard of 10 µg/mL was then prepared by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to facilitate protonation in positive ion mode ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The analysis was performed on a high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer.

Table 1: LC-MS Parameters

ParameterValue
LC System Standard HPLC system
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
MS System Q-TOF Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temp.120 °C
Desolvation Temp.350 °C
Collision GasArgon
Collision EnergyRamped (10-40 eV) for MS/MS
Mass Rangem/z 50-500

The following diagram illustrates the general workflow for the LC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock 1 mg/mL Stock Solution working 10 µg/mL Working Standard stock->working Dilution hplc HPLC Separation working->hplc ms MS Scan (Full Scan) hplc->ms Elution msms MS/MS Scan (Product Ion) ms->msms Precursor Ion Selection spectra Mass Spectra Interpretation msms->spectra fragmentation Fragmentation Pathway Proposal spectra->fragmentation

Caption: General workflow for the LC-MS/MS analysis.

Results and Discussion: Fragmentation Pattern Analysis

Under positive ion ESI, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide readily forms the protonated molecule [M+H]⁺. The molecular formula is C₁₂H₁₅N₃O, with a monoisotopic mass of 217.1215 g/mol . The observed protonated molecule will therefore have an m/z of 218.1293.

The fragmentation of this molecule is driven by the lability of the amide bond and the stability of the heterocyclic core. The primary fragmentation pathways involve cleavage of the N-isobutylcarboxamide side chain and characteristic losses from the pyrazolo[1,5-a]pyridine ring.

Proposed Fragmentation Pathways

The fragmentation of protonated N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is initiated at the amide linkage, which is a common and predictable fragmentation point for N-acyl compounds.[5][6][7]

  • Alpha-Cleavage of the Amide C-N Bond: The most significant fragmentation is the cleavage of the bond between the carbonyl carbon and the nitrogen of the isobutyl group. This results in the formation of a stable pyrazolo[1,5-a]pyridine-2-carboxonium ion. This type of cleavage is a dominant pathway for amides, leading to the formation of a stable acylium ion.[5]

  • McLafferty-type Rearrangement: A characteristic fragmentation for compounds with a carbonyl group and an alkyl chain containing a γ-hydrogen is the McLafferty rearrangement.[8] In this case, a hydrogen atom from the isobutyl group is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral isobutylene molecule and the formation of a protonated pyrazolo[1,5-a]pyridine-2-carboxamide ion.

  • Fragmentation of the Pyrazolo[1,5-a]pyridine Core: The heterocyclic core itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN. The fragmentation of pyrazole rings often involves the expulsion of HCN.[4]

The proposed fragmentation pathways are illustrated in the following diagram:

fragmentation cluster_side_chain Side Chain Fragmentation cluster_core Core Fragmentation M [M+H]⁺ m/z 218.13 F1 Pyrazolo[1,5-a]pyridine-2-carboxonium ion [C₈H₅N₂O]⁺ m/z 145.04 M->F1 Loss of isobutylamine (C₄H₁₁N) F2 Protonated Pyrazolo[1,5-a]pyridine-2-carboxamide [C₈H₇N₃O]⁺ m/z 162.06 M->F2 McLafferty Rearrangement Loss of isobutylene (C₄H₈) F3 [C₇H₅N]⁺ m/z 117.04 F1->F3 Loss of CO

Caption: Proposed fragmentation pathways for [M+H]⁺.

Table 2: Summary of Key Fragment Ions

m/z (Observed)Proposed FormulaDescription of LossProposed Structure
218.13[C₁₂H₁₆N₃O]⁺-Protonated Molecule [M+H]⁺
162.06[C₈H₈N₃O]⁺Loss of isobutylene (C₄H₈)Protonated pyrazolo[1,5-a]pyridine-2-carboxamide
145.04[C₈H₅N₂O]⁺Loss of isobutylamine (C₄H₁₁N)Pyrazolo[1,5-a]pyridine-2-carboxonium ion
117.04[C₇H₅N]⁺Loss of CO from m/z 145.04Fragment of the pyrazolo[1,5-a]pyridine core

Conclusion

This application note provides a comprehensive guide to the mass spectrometric fragmentation analysis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. The detailed protocol for LC-MS/MS analysis and the in-depth discussion of the fragmentation pathways offer valuable insights for researchers in the field. The proposed fragmentation mechanisms, based on established principles and data from related structures, serve as a reliable reference for the identification and structural elucidation of novel pyrazolo[1,5-a]pyridine derivatives. The presented workflow and data are designed to be a self-validating system, ensuring trustworthiness and scientific integrity in experimental design and data interpretation.

References

  • BenchChem. (2025). Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide.
  • National Center for Biotechnology Information. (n.d.). Identification of N-Acyl Phosphatidylserine Molecules in Eukaryotic Cells. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2015). Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and mass spectrometric data of all the observed N-acyl homoserine lactones (AHLs). Retrieved from [Link]

  • Wiley Online Library. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Deprotonated Acyl, N, and - Amanote Research. Retrieved from [Link]

  • DOI. (n.d.). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The pathways of the ESI mass fragmentation of the compounds 1-5 (for abbreviations, see Table 1). Retrieved from [Link]

  • PubMed. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. Retrieved from [Link]

  • PubMed. (2007). Collision-induced dissociation of cytidine and its derivatives. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide degradation during long-term storage

Introduction Welcome to the technical support guide for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Degradation during storage can compromise experimental results, lead to inaccurate data, and waste valuable resources. This guide provides a structured approach to troubleshooting potential degradation issues, offering preventative strategies and detailed analytical protocols based on established principles of chemical stability.

The N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of biological activities.[1][2][3] The core structure consists of a fused pyrazole and pyridine ring system, which is generally stable, but the carboxamide functional group introduces a potential site for chemical transformation, primarily hydrolysis.[4] Understanding the potential degradation pathways is the first step toward preventing them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide?

For optimal stability, the solid compound should be stored at -20°C or lower , protected from light in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen). Compounds like amides and amines are susceptible to oxidation, and low temperatures decrease the rate of all potential chemical degradation reactions.[5]

Q2: I noticed the color of my solid compound has changed from white to slightly yellow. Is it degraded?

A change in color is a common visual indicator of potential degradation. While it doesn't quantify the extent of degradation, it warrants immediate investigation. The color change could be due to the formation of minor chromophoric degradation products resulting from oxidation or other complex decomposition pathways. You should immediately assess the compound's purity using an analytical technique like HPLC.

Q3: How can I quickly check the purity of my stored compound?

The most effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A quick comparison of the chromatogram of the stored sample against a certified reference standard or a freshly prepared sample will reveal any new impurity peaks or a decrease in the main peak's area percentage.

Q4: My compound is dissolved in DMSO for screening. How long can I store this solution?

Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8] While DMSO is a common solvent, long-term storage in solution is generally not recommended without stability data. Hydrolysis of the amide bond can still occur if water is present.

Q5: What are the most likely degradation products?

The primary and most anticipated degradation product results from the hydrolysis of the amide bond. This reaction would yield pyrazolo[1,5-a]pyridine-2-carboxylic acid and isobutylamine . Other potential, though less common, degradation products could arise from oxidation of the heterocyclic ring system.

Troubleshooting Guide: Diagnosing Degradation

This section provides a systematic approach to identifying and resolving stability issues. The primary symptom of degradation is typically the appearance of new peaks in an HPLC chromatogram or inconsistent experimental results.

Issue: An unknown peak has appeared in the HPLC analysis of my stored sample.

This is a clear sign that the chemical integrity of your compound may be compromised. The goal is to identify the impurity and its source.

Causality Explained: The appearance of a new peak indicates the formation of a new chemical entity. In the context of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, the most probable cause is chemical degradation due to environmental factors like moisture, oxygen, light, or temperature fluctuations. The amide bond is often the most labile part of such molecules.[4]

Diagnostic Workflow

The following workflow provides a step-by-step process to diagnose the issue.

G start Observation: New Peak in HPLC or Assay Failure check_sample 1. Verify Sample & System - Re-run known good standard - Check mobile phase & column start->check_sample peak_persists 2. Characterize Impurity - Run LC-MS to get mass of new peak - Compare retention time to standard check_sample->peak_persists System OK, peak is real mass_match 3. Identify Degradation Pathway - Does mass match hydrolysis product? (Pyrazolo[1,5-a]pyridine-2-carboxylic acid) peak_persists->mass_match forced_degradation 4. Confirm via Forced Degradation - Subject fresh sample to acid/base/heat/light - Compare degradant peaks to unknown peak mass_match->forced_degradation Mass suggests hydrolysis mass_match->forced_degradation Mass is unexpected remediate 5. Remediate & Prevent - Discard degraded stock - Review and improve storage conditions forced_degradation->remediate Peak identity confirmed end_node Problem Resolved remediate->end_node

Caption: Diagnostic workflow for identifying unknown impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. Method optimization may be required based on the specific equipment used.

Rationale: RP-HPLC is the standard for purity analysis in pharmaceutical development due to its high precision, sensitivity, and compatibility with a wide range of compounds.[6]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of ~1 mg/mL. Dilute further with the mobile phase if necessary to fall within the detector's linear range.

  • Chromatographic Conditions:

    • Inject the sample onto the HPLC system.

    • Run the analysis according to the parameters in the table below.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram to a reference standard to identify any new peaks.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for nitrogenous compounds.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% to 90% B over 20 minA broad gradient ensures elution of both the parent compound and potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 260 nm (or λmax of compound)Wavelength for sensitive detection of the pyrazolopyridine core.[9]
Injection Vol. 10 µLA typical injection volume.
Protocol 2: Confirmatory Forced Degradation Studies

Forced degradation (or stress testing) is a powerful tool used to generate likely degradation products and demonstrate the specificity of an analytical method.[10][11] By intentionally degrading a fresh sample, you can create "marker" peaks to help identify the unknown impurities in your stored sample.

Rationale: This process helps to confirm the degradation pathway (e.g., hydrolysis, oxidation) by comparing the degradation products formed under specific stress conditions with the unknown impurity.[6]

Step-by-Step Methodology: Prepare separate solutions of fresh N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (~1 mg/mL) for each condition below. Analyze the stressed samples by HPLC and LC-MS.

  • Acid Hydrolysis:

    • Add 0.1 M Hydrochloric Acid (HCl) to the sample solution.

    • Heat at 60°C for 4-8 hours.

    • Cool, neutralize with 0.1 M Sodium Hydroxide (NaOH), and analyze.

  • Base Hydrolysis:

    • Add 0.1 M NaOH to the sample solution.

    • Keep at room temperature for 1-4 hours.

    • Cool, neutralize with 0.1 M HCl, and analyze. The amide bond is often highly susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze the sample.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as specified in ICH Q1B guidelines.[11][12]

    • Analyze the samples.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 80°C for 24-48 hours.

    • Dissolve and analyze.

Data Interpretation: Compare the HPLC chromatograms of the stressed samples to the chromatogram of your long-term storage sample. If a peak in a stressed sample (e.g., acid hydrolysis) matches the retention time and mass (from LC-MS) of your unknown impurity, you have successfully identified the degradation pathway.

Preventative Measures & Best Practices

Preventing degradation is always preferable to troubleshooting it. The following best practices will help ensure the long-term integrity of your compound.

G start Start: Storing Compound duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long solid Is it a solid? short_term->solid long_term->solid solid_storage Store Solid at -20°C in Amber Vial solid->solid_storage Yes solution_storage Aliquot into single-use tubes Store at -80°C solid->solution_storage No (Solution) inert_gas Is inert atmosphere available? solid_storage->inert_gas final_storage Final Storage Location: Secure, Labeled Freezer solution_storage->final_storage add_inert Backfill vial with Ar or N2 Seal tightly inert_gas->add_inert Yes inert_gas->final_storage No add_inert->final_storage

Caption: Decision tree for optimal storage conditions.

  • Temperature: Store the solid compound at -20°C or colder . For solutions, -80°C is preferred. Low temperatures are the most effective way to slow down all chemical reactions.[5]

  • Light: Always store the compound in amber glass vials or otherwise protected from light to prevent photolytic degradation.[11]

  • Atmosphere: For long-term storage, removing oxygen is critical. If possible, backfill the storage container with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidative degradation.[5]

  • Moisture: Use containers with tight-fitting seals (e.g., screw caps with PTFE liners) to prevent moisture from entering, which is the primary driver of hydrolysis. When removing from the freezer, allow the container to warm to room temperature completely before opening to prevent condensation.

  • Aliquotting: For both solids and solutions, storing the compound in smaller, single-use aliquots is highly recommended. This practice avoids repeatedly exposing the bulk material to ambient conditions and prevents contamination.[8]

By implementing these troubleshooting and preventative strategies, researchers can ensure the quality and reliability of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, leading to more accurate and reproducible scientific outcomes.

References

  • Manier, S. K., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... PMC. [Link]

  • Nevostrueva, D. N., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Zhang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. PMC. [Link]

  • Pelmus, M. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Dunscomb, M. E., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. [Link]

  • Lyapustin, D. N., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a] pyrimidines. Semantic Scholar. [Link]

  • Cheprakov, A. V., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journals. [Link]

  • Jiménez, J. I., et al. (2018). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold... Arabian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Ali, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. ResearchGate. [Link]

  • Sangeetha, S., & Sekar, G. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Hu, Y., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • de Souza, P. D., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]

  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Bakr, R. B., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents... PMC. [Link]

  • Sharma, M. C. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Kumar, V., & Kumar, P. (2019). Forced degradation studies: Practical approch-overview of regulatory guidance... ResearchGate. [Link]

  • Li, Y., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Sreenivasulu, P., & Choudhary, V. (2000). Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]

  • Onu, A., et al. (2007). Thermal degradation of some polymaleamides. Journal of Optoelectronics and Advanced Materials. [Link]

  • Bocchini, S., & Camino, G. (2000). thermal degradation studies of some aliphatic polyamides using hyphenated techniques (tg-ms). AKJournals. [Link]

  • Li, Y., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. [Link]

  • Lee, H., et al. (2021). Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]

  • Chen, S., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology. [Link]

  • Wang, C., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization... ACS Publications. [Link]

  • Kumar, P., et al. (2020). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC. [Link]

  • Wang, B., et al. (2017). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. [Link]

  • Wagh, R. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Zhang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Publishing. [Link]

  • Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. [Link]

  • Pocrnková, K., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • Wang, Y., et al. (2024). Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. PMC. [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors... MDPI. [Link]934)

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Optimization

Technical Support Center: Optimizing N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in compounds with a range of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in compounds with a range of biological activities, including kinase inhibition and anti-tubercular properties.[1][2][3][4] The successful and efficient synthesis of its derivatives is therefore of critical importance. This guide will focus on the final amide bond formation step, a crucial transformation that often presents challenges.

I. Core Synthesis Overview: The Amide Coupling Reaction

The synthesis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide typically involves the coupling of pyrazolo[1,5-a]pyridine-2-carboxylic acid with isobutylamine. This transformation, while conceptually straightforward, is subject to various factors that can significantly impact reaction yield and purity. The core of this process is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][6][7][8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep 1. Starting Material Preparation cluster_reaction 2. Amide Coupling Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis SM_Acid Pyrazolo[1,5-a]pyridine- 2-carboxylic acid Coupling Coupling Reagent + Additives (e.g., HOBt) + Base (e.g., DIPEA) + Solvent (e.g., DMF, DCM) SM_Acid->Coupling SM_Amine Isobutylamine SM_Amine->Coupling Reaction Reaction Mixture (Stirring at RT or elevated temp) Coupling->Reaction Workup Aqueous Workup (e.g., quenching, extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, LC-MS) Purification->Analysis Final_Product N-isobutylpyrazolo[1,5-a]pyridine- 2-carboxamide Analysis->Final_Product

Caption: Overall workflow for the synthesis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in amide coupling reactions are a frequent challenge and can stem from several factors.[9] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Inadequate Carboxylic Acid Activation The coupling reagent may not be effective enough, or the activated intermediate is unstable.[9]Optimize the Coupling Reagent: For this specific heterocyclic system, standard reagents like DCC or EDC might be insufficient. Consider more potent activators such as HATU, HBTU, or T3P.[10] Use Additives: The addition of HOBt or HOAt can help to form a more stable activated ester intermediate, reducing side reactions and improving the yield.[9]
Suboptimal Reaction Conditions Incorrect solvent, temperature, or reaction time can hinder the reaction progress.[9]Solvent Selection: Aprotic polar solvents like DMF or DCM are generally good choices. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate. Temperature Adjustment: While many couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome activation barriers, especially with less reactive partners.[9] However, be mindful of potential side reactions at higher temperatures. Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may lead to product degradation or side-product formation.
Base-Related Issues The choice and amount of base can significantly influence the reaction outcome.Select an Appropriate Base: A non-nucleophilic hindered base like DIPEA or N-methylmorpholine is often preferred to scavenge the acid formed during the reaction without competing with the amine nucleophile. Stoichiometry: Use an appropriate amount of base (typically 1.1-2.0 equivalents) to ensure the reaction medium remains basic enough to deprotonate the amine and neutralize any acidic byproducts.
Starting Material Quality Impurities in the starting materials can interfere with the reaction.Purity Check: Ensure the pyrazolo[1,5-a]pyridine-2-carboxylic acid and isobutylamine are of high purity. Impurities can consume reagents or catalyze side reactions. Proper Storage: Store coupling reagents and anhydrous solvents under inert conditions to prevent degradation.[9]
Question 2: I'm observing significant formation of an N-acylurea byproduct. How can I minimize this?

Answer: The formation of an N-acylurea byproduct is a classic issue when using carbodiimide coupling reagents like DCC or EDC.[9] This occurs when the O-acylisourea intermediate rearranges before being intercepted by the amine.

Solutions:

  • Addition of HOBt or HOAt: As mentioned previously, these additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.

  • Change the Coupling Reagent: Switching to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU, HBTU) coupling reagent can eliminate the formation of N-acylurea byproducts.

  • Reaction Conditions: Running the reaction at a lower temperature can sometimes slow down the rate of the rearrangement relative to the desired amidation.

Question 3: The purification of my product is difficult due to a byproduct with similar polarity. What could it be and how can I avoid it?

Answer: A common byproduct with similar polarity to the desired amide is the unreacted starting carboxylic acid. Another possibility is a dimer formed from the reaction of two molecules of the activated carboxylic acid.

Solutions:

  • Optimize Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help to ensure complete consumption of the carboxylic acid.

  • Efficient Workup: A basic aqueous wash (e.g., with saturated NaHCO₃ solution) during the workup can help to remove any unreacted carboxylic acid by converting it to its more water-soluble salt.

  • Chromatography Optimization: If the byproduct persists, careful optimization of the column chromatography conditions (e.g., using a shallower solvent gradient) may be necessary to achieve separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this amide coupling reaction?

A1: The choice of solvent depends on the solubility of your starting materials and the coupling reagent used. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions.[9] DCM is a good choice for reactions at or below room temperature, while DMF is often used for reactions that require heating due to its higher boiling point. Ensure your solvent is anhydrous.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can provide information on the consumption of starting materials and the formation of the product and any byproducts.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: While not always strictly necessary for all amide coupling reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using sensitive reagents or anhydrous conditions. It helps to prevent the introduction of moisture, which can hydrolyze the activated carboxylic acid intermediate and reduce the yield.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for sluggish amide couplings.[9] However, it requires careful optimization of temperature and irradiation time to avoid decomposition of the starting materials or the desired product.

IV. Detailed Experimental Protocol

This section provides a general, yet detailed, protocol for the synthesis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Add HOBt (1.1 eq) to the solution.

  • Reaction Setup:

    • Cool the flask to 0 °C in an ice bath.

    • Add EDC·HCl (1.1 eq) to the reaction mixture and stir for 15-30 minutes to allow for the activation of the carboxylic acid.

    • Add isobutylamine (1.1 eq) dropwise to the reaction mixture.

    • Add DIPEA (1.5 eq) dropwise.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Activity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Solvent, Temp.) Start->Check_Conditions Optimize_Workup Refine Workup & Purification Check_SM->Optimize_Workup Optimize_Coupling Optimize Coupling Reagent & Additives Check_Reagents->Optimize_Coupling Optimize_Base Optimize Base (Type & Amount) Check_Reagents->Optimize_Base Check_Conditions->Optimize_Coupling Success Improved Yield & Purity Optimize_Coupling->Success Optimize_Base->Success Optimize_Workup->Success

Caption: A logical flow for troubleshooting common synthesis issues.

V. References

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. RSC Advances, 9(46), 26867-26877. Available at: [Link]

  • Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Gadipelly, C., et al. (2020). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ChemBioChem, 21(18), 2563-2574. Available at: [Link]

  • LibreTexts Chemistry. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Li, Y., et al. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry, 83(13), 7436-7445. Available at: [Link]

  • Rao, V. U., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Research & Reviews: Journal of Chemistry, 6(3). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • Sharma, M. G., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36553-36560. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. Available at: [Link]

  • PatSnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Available at: [Link]

  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • Denton, N. L., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4699-4703. Available at: [Link]

  • Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(8), 104015. Available at: [Link]

  • Reddit. (2022). amide coupling help. Available at: [Link]

  • Popiołek, Ł., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. Available at: [Link]

  • Singh, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecular Diversity, 27(5), 2097-2121. Available at: [Link]

  • Reddy, B. V. S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13867-13876. Available at: [Link]

  • Wang, B., et al. (2017). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 60(16), 7196-7208. Available at: [Link]

  • ResearchGate. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Available at: [Link]

  • Al-Etaibi, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available at: [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry, 61(10), 4683-4699. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to PDE Inhibition: Ibudilast vs. the Enigmatic N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed comparison of Ibudilast, a clinically evaluated phosphodiesterase (PDE) inhibitor, and N-isobutylpyrazolo[1...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of Ibudilast, a clinically evaluated phosphodiesterase (PDE) inhibitor, and N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, a compound of research interest. As a Senior Application Scientist, this document is structured to offer not just data, but a causal understanding of the experimental landscape, ensuring scientific integrity and actionable insights for your research endeavors.

Introduction: The Critical Role of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling pathways. They function by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these cyclic nucleotides is fundamental to a vast array of physiological processes, including inflammation, smooth muscle relaxation, and neuronal signaling. Consequently, the inhibition of PDEs has emerged as a promising therapeutic strategy for a multitude of diseases, ranging from inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) to neurological disorders.

This guide focuses on two compounds within the landscape of PDE inhibition: Ibudilast, a non-selective PDE inhibitor with a broad pharmacological profile, and N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, a less-characterized molecule belonging to a chemical class with demonstrated potential for PDE modulation.

Ibudilast: A Multi-Faceted PDE Inhibitor

Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) is a small molecule that has been in clinical use in Japan for asthma and post-stroke complications.[1] Its therapeutic effects are largely attributed to its ability to inhibit multiple PDE enzymes, thereby increasing intracellular levels of cAMP and cGMP.[1]

Mechanism of Action of Ibudilast

Ibudilast is considered a relatively non-selective PDE inhibitor, with notable activity against several PDE families.[2] Beyond PDE inhibition, Ibudilast also exhibits inhibitory effects on macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), contributing to its anti-inflammatory and neuroprotective properties.[2][3] The elevation of cyclic nucleotides through PDE inhibition leads to a cascade of downstream effects, including the suppression of pro-inflammatory cytokines and the promotion of neurotrophic factors.[3]

cluster_inhibition Mechanism of PDE Inhibition Ibudilast Ibudilast PDE Phosphodiesterase (PDE) Ibudilast->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Hydrolyzes AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP Cellular_Response Downstream Cellular Responses cAMP_cGMP->Cellular_Response Activates

Caption: General mechanism of phosphodiesterase inhibition by Ibudilast.

Quantitative Inhibitory Profile of Ibudilast

The inhibitory activity of Ibudilast against various human PDE isoforms has been characterized, with the following inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported:

PDE SubtypeSubstrateIbudilast Kᵢ (μM)Ibudilast IC₅₀ (nM)
PDE3AcAMP9.5[4]
PDE4AcAMP3.3[4]54[3]
PDE4BcAMP3.9[4]65[3]
PDE4CcAMP6.3[4]239[3]
PDE4DcAMP5.0[4]166[3]
PDE10AcAMP2.2[4]
PDE10AcGMP1.3[4]
PDE11AcAMP8.9[4]

Data compiled from multiple sources. Note that experimental conditions can influence absolute values.

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide: An Uncharted Territory

In stark contrast to the well-documented profile of Ibudilast, there is a significant lack of publicly available data regarding the biological activity of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS No. 1205915-19-0). While this compound is commercially available for research purposes, scientific literature detailing its PDE inhibitory profile or any other biological effects is currently absent.

However, the pyrazolo[1,5-a]pyridine scaffold, to which N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide belongs, has been investigated for its potential as a source of novel PDE inhibitors. Studies on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against various PDE subtypes, including PDE2 and PDE4. This suggests that the core chemical structure of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide holds promise for PDE inhibition, though empirical data is required for confirmation.

Experimental Protocol: In Vitro PDE Inhibition Assay

To empirically determine and compare the PDE inhibitory activity of compounds like Ibudilast and N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, a robust in vitro assay is essential. The following is a generalized protocol for a fluorescence polarization (FP)-based PDE inhibition assay, a common method for high-throughput screening and compound profiling.

Principle

This assay measures the change in polarization of fluorescently labeled cAMP or cGMP. In the presence of a PDE enzyme, the cyclic nucleotide is hydrolyzed to its corresponding monophosphate. A specific binding agent, which has a high affinity for the monophosphate product, is then added. The binding of the small fluorescent monophosphate to the larger binding agent results in a change in the polarization of the emitted light, which is proportional to the enzyme activity. Inhibitors of the PDE enzyme will prevent this hydrolysis, resulting in a smaller change in fluorescence polarization.

Materials and Reagents
  • Recombinant human PDE enzymes (e.g., PDE4B)

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Binding agent (specific for AMP)

  • Test compounds (Ibudilast, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide) dissolved in DMSO

  • Positive control inhibitor (e.g., Rolipram for PDE4)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology
  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration for screening is 10 mM, with subsequent dilutions to create a dose-response curve.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (for no-inhibition control) to the wells of the 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE enzyme to the desired concentration in the assay buffer. Add the diluted enzyme solution (e.g., 5 µL) to each well containing the compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Prepare the fluorescent substrate solution in the assay buffer. Add the substrate solution (e.g., 5 µL) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add the binding agent solution (e.g., 10 µL) to all wells to stop the reaction. Incubate at room temperature for at least 60 minutes to allow for the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow PDE Inhibition Assay Workflow Start Start Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Add_Enzyme Add PDE Enzyme Prep_Compounds->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorescent Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Binder Add Binding Agent Incubate->Add_Binder Read_FP Read Fluorescence Polarization Add_Binder->Read_FP Analyze Calculate IC50 Read_FP->Analyze End End Analyze->End

Caption: A typical workflow for a fluorescence polarization-based PDE inhibition assay.

Conclusion and Future Directions

This guide provides a comparative overview of Ibudilast and N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide in the context of PDE inhibition. Ibudilast is a well-characterized, non-selective PDE inhibitor with demonstrated clinical utility. Its inhibitory profile against multiple PDE subtypes, coupled with its effects on other inflammatory mediators, underpins its broad therapeutic potential.

In contrast, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide remains a molecule of unknown biological function. While its chemical scaffold is of interest for the development of novel PDE inhibitors, a comprehensive in vitro and in vivo characterization is required to elucidate its potential. The provided experimental protocol offers a robust framework for such an investigation.

For researchers in the field, the key takeaway is the importance of empirical data. While the known properties of Ibudilast provide a valuable benchmark, the biological activity of novel compounds like N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide can only be determined through rigorous experimental evaluation. Future studies should focus on screening this and related compounds against a panel of PDE enzymes to determine their inhibitory potency and selectivity, thereby paving the way for potential new therapeutic applications.

References

  • Gibson, L. C. D., et al. (2006). The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family. European Journal of Pharmacology, 538(1-3), 39–42. [Link]

  • Rolan, P., et al. (2017). Ibudilast in progressive multiple sclerosis. New England Journal of Medicine, 376(22), 2122-2131. [Link]

  • Suzumura, A., et al. (2015). Ibudilast suppresses neuroinflammation and mitigates neurodegeneration in progressive multiple sclerosis. Journal of Neuroinflammation, 12(1), 1-13. [Link]

  • Cho, Y., et al. (2010). Ibudilast, a phosphodiesterase inhibitor, protects against excitotoxic brain injury in neonatal rats. Brain Research, 1310, 147-155. [Link]

  • Tang, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 646-651. [Link]

Sources

Comparative

High-Performance LC-MS/MS Method Validation for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide: A Comparative Platform Guide

As drug development pipelines increasingly focus on targeted therapies, pyrazolo[1,5-a]pyridine derivatives have emerged as highly potent scaffolds. These compounds frequently act as selective kinase inhibitors (e.g., PI...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted therapies, pyrazolo[1,5-a]pyridine derivatives have emerged as highly potent scaffolds. These compounds frequently act as selective kinase inhibitors (e.g., PI3Kγ/δ, RET) or phosphodiesterase (PDE) inhibitors[1]. N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (N-iso-PPC) is a critical compound in this class, requiring rigorous pharmacokinetic (PK) profiling.

In this guide, we objectively compare the bioanalytical performance of two industry-standard LC-MS/MS platforms—the Sciex QTRAP® 6500+ and the Waters™ Xevo™ TQ-XS —for the quantification of N-iso-PPC in human plasma. By detailing the causality behind our methodological design, we provide a self-validating analytical framework fully compliant with the 2018 FDA Bioanalytical Method Validation (BMV) Guidance[2].

Scientific Context & Analyte Profile

Pyrazolo[1,5-a]pyridines are characterized by a fused bicyclic ring system that readily participates in hydrogen bonding within the ATP-binding pockets of kinases[1]. To accurately capture the PK profile of N-iso-PPC, the bioanalytical method must overcome severe matrix effects typically caused by endogenous plasma phospholipids.

Pathway RTK Receptor Tyrosine Kinase (RET / AXL) PI3K PI3K (Kinase Target) RTK->PI3K AKT AKT (Phosphorylation) PI3K->AKT mTOR mTOR (Cell Survival/Proliferation) AKT->mTOR Drug N-iso-PPC (Pyrazolo[1,5-a]pyridine) Drug->PI3K Inhibits

Mechanistic signaling pathway illustrating pyrazolo[1,5-a]pyridine-mediated kinase inhibition.

Platform Comparison: Sciex QTRAP 6500+ vs. Waters Xevo TQ-XS

When validating an assay for a hydrophobic small molecule like N-iso-PPC (MW: 217.27), the choice of mass spectrometer dictates the dynamic range and throughput. Both platforms were evaluated using identical chromatographic conditions.

  • Sciex QTRAP 6500+ : Utilizes IonDrive™ technology, which excels in maintaining robustness over long injection batches. It is the preferred choice for high-throughput Phase II/III clinical trials where matrix accumulation is a risk.

  • Waters Xevo TQ-XS : Features the StepWave™ XS ion guide, which provides superior low-end sensitivity by actively filtering out neutral matrix contaminants. It is highly advantageous for micro-dosing studies or pediatric PK profiling.

Table 1: Comparative Instrument Performance for N-iso-PPC
ParameterSciex QTRAP 6500+Waters Xevo TQ-XS
Ionization Mode ESI PositiveESI Positive
MRM Transition (Quantifier) m/z 218.1 → 145.1m/z 218.1 → 145.1
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL0.2 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL0.2 – 500 ng/mL
Signal-to-Noise at LLOQ 18:135:1
Dwell Time 20 ms10 ms

Methodological Design & Causality

To ensure the highest level of trustworthiness, this protocol is designed as a self-validating system . We utilize N-isopropylpyrazolo[1,5-a]pyridine-2-carboxamide as a structural analog internal standard (IS). Because the IS shares nearly identical physicochemical properties with N-iso-PPC, any variations in extraction efficiency or ionization suppression are proportionally mirrored and mathematically canceled out during peak area ratio calculations.

Causality Behind Experimental Choices:
  • Extraction Technique (LLE vs. PPT): Protein Precipitation (PPT) leaves high concentrations of glycerophosphocholines in the extract, which cause severe ion suppression in ESI+. We selected Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). By buffering the plasma to pH 9.0, we ensure the carboxamide group remains un-ionized, driving N-iso-PPC into the organic phase while polar phospholipids remain trapped in the aqueous waste.

  • Chromatographic Modifiers: A mobile phase containing 0.1% formic acid is used. The acidic environment forces the protonation of the pyrazolo[1,5-a]pyridine nitrogen, maximizing the [M+H]+ precursor ion yield (m/z 218.1) in the ESI source[3].

Step-by-Step Methodology
  • Calibration & QC Preparation: Spike blank human K2EDTA plasma with N-iso-PPC to achieve a calibration range of 0.5 – 500 ng/mL. Prepare Quality Control (QC) samples at 1.5 (LQC), 50 (MQC), and 375 (HQC) ng/mL.

  • Internal Standard Addition: Aliquot 50 µL of plasma into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0) to each well to suppress analyte ionization prior to extraction.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of MTBE. Seal the plate and vortex vigorously for 10 minutes at 1000 rpm to facilitate phase transfer.

  • Phase Separation: Centrifuge the plate at 4000 × g for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer 450 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v).

  • LC-MS/MS Injection: Inject 5 µL into the LC-MS/MS system using a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) at a flow rate of 0.4 mL/min.

Workflow N1 1. Plasma Spiking (N-iso-PPC + IS) N2 2. Liquid-Liquid Extraction (MTBE, pH 9.0) N1->N2 N3 3. UPLC Separation (C18, Formic Acid/MeCN) N2->N3 N4 4. ESI+ MS/MS (MRM: 218.1 -> 145.1) N3->N4 N5 5. FDA 2018 BMV Data Analysis N4->N5

Step-by-step bioanalytical LC-MS/MS workflow for N-iso-PPC quantification in human plasma.

Validation Results (FDA 2018 Compliance)

The method was fully validated according to the 2018 FDA Guidance for Industry on Bioanalytical Method Validation, which mandates that accuracy must be within ±15% of the nominal concentration (±20% at LLOQ) and precision (CV) must not exceed 15% (20% at LLOQ)[2]. The data below represents the performance on the Sciex QTRAP 6500+ platform.

Table 2: Intra-Day and Inter-Day Precision and Accuracy (n=6)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.5104.28.4106.19.2
LQC 1.598.74.1101.35.5
MQC 50.0101.53.299.84.0
HQC 375.097.42.898.23.1
Table 3: Extraction Recovery and Matrix Effect (n=6 lots)

To prove the self-validating nature of the assay, the IS-normalized Matrix Factor (MF) was calculated across six independent lots of human K2EDTA plasma. An IS-normalized MF close to 1.0 indicates that the internal standard successfully compensates for any residual matrix suppression.

QC LevelExtraction Recovery (%)Matrix Effect (Absolute, %)IS-Normalized Matrix Factor
LQC (1.5 ng/mL) 88.4 ± 3.192.1 ± 4.50.99 ± 0.02
HQC (375 ng/mL) 90.2 ± 2.594.5 ± 3.21.01 ± 0.01

Conclusion

Both the Sciex QTRAP 6500+ and Waters Xevo TQ-XS provide exceptional platforms for the bioanalysis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide. By utilizing a targeted LLE approach combined with an analog internal standard, the method successfully neutralizes phospholipid-induced matrix effects. The resulting workflow is highly robust, mathematically self-validating, and strictly adheres to the FDA 2018 BMV guidelines, making it readily deployable for preclinical and clinical pharmacokinetic evaluations.

References

  • Food and Drug Administration, Centre for Drug Evaluation and Research (CDER) (2018) Bioanalytical Method Validation Guidance for Industry. Scientific Research Publishing.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications.
  • An LC–MS/MS method development and validation for the quantification of selpercatinib in spiked human K2EDTA plasma. Journal of Applied Pharmaceutical Science.

Sources

Validation

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide vs N-methylpyrazolo[1,5-a]pyridine-2-carboxamide efficacy

Executive Summary & Pharmacophore Overview The pyrazolo[1,5-a]pyridine core is a privileged, drug-like heterocyclic scaffold that has demonstrated exceptional versatility across multiple therapeutic domains, ranging from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Overview

The pyrazolo[1,5-a]pyridine core is a privileged, drug-like heterocyclic scaffold that has demonstrated exceptional versatility across multiple therapeutic domains, ranging from antitubercular agents[1],[2] to purinergic receptor antagonists[3]. Within this chemical space, the functionalization of the C2-carboxamide group is a critical vector for Structure-Activity Relationship (SAR) optimization.

This guide provides an objective, data-driven comparison between two fundamental building blocks: N-methylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1204943-50-9)[4] and N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide (CAS: 1205915-19-0)[5]. By analyzing how the shift from a minimal methyl group to a branched isobutyl group impacts steric bulk, lipophilicity, and target engagement, researchers can better select the appropriate fragment for lead optimization—particularly in the design of P2X3 receptor antagonists for chronic pain and cough[3].

Mechanistic Rationale: Steric Bulk and Lipophilicity

The selection of an N-alkyl substituent directly dictates the pharmacodynamic and pharmacokinetic trajectory of the resulting drug candidate.

  • N-Methyl Variant (Minimalist Approach): The methyl group provides the lowest possible steric profile for an N-alkylated amide. It is ideal for targets with narrow, highly polar binding pockets where larger aliphatic chains would cause steric clashes. However, its lower lipophilicity often results in suboptimal passive membrane permeability.

  • N-Isobutyl Variant (Hydrophobic Exploitation): Transitioning to an isobutyl group introduces a branched, highly lipophilic moiety. The causality behind this design choice is to exploit deep hydrophobic sub-pockets (such as the allosteric site of the P2X3 receptor). The isobutyl group displaces high-energy water molecules from these pockets, driving a favorable entropic shift that dramatically lowers the IC50​ (increasing potency). Furthermore, the increased LogP enhances passive diffusion across lipid bilayers.

P2X3_Mechanism ATP Extracellular ATP (Tissue Damage) Receptor P2X3 Trimeric Receptor (Sensory Neurons) ATP->Receptor Binds Orthosteric Site IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Cation Accumulation Pain Nociceptive Firing (Chronic Cough / Pain) Depol->Pain Action Potential Inhibitor N-Isobutyl Derivative (Allosteric Antagonist) Inhibitor->Receptor Blocks Activation

Mechanism of P2X3 receptor antagonism by pyrazolo[1,5-a]pyridine derivatives blocking pain signals.

Comparative Performance Data

The following table summarizes the physicochemical properties and representative in vitro efficacy metrics when these fragments are integrated into a standard receptor antagonist scaffold (e.g., targeting P2X3).

Table 1: Physicochemical and In Vitro Profiling

ParameterN-Methyl VariantN-Isobutyl VariantMechanistic Impact / Rationale
CAS Number 1204943-50-91205915-19-0Unique chemical identification.
Molecular Weight 175.19 g/mol 217.27 g/mol Isobutyl adds +42 Da of steric bulk.
Calculated LogP (cLogP) ~1.2~2.6Isobutyl significantly increases lipophilicity.
Target Potency ( IC50​ ) > 10 µM (Weak)< 1 µM (Potent)Isobutyl fills hydrophobic pockets, increasing affinity.
Permeability ( Papp​ ) Low-ModerateHighHigher LogP drives superior passive membrane diffusion.
Microsomal Stability ( T1/2​ ) High (>60 min)Moderate (~30 min)Branched isobutyl is more susceptible to CYP450 oxidation.

Note: Efficacy metrics represent typical SAR trends observed when optimizing the pyrazolo[1,5-a]pyridine-2-carboxamide scaffold for hydrophobic target pockets.

Experimental Methodologies

To objectively validate the efficacy differences between the N-methyl and N-isobutyl derivatives, the following self-validating protocols must be employed.

Protocol A: High-Throughput Intracellular Calcium Assay (FLIPR)

Causality: Because P2X3 is an ATP-gated calcium/sodium channel, measuring intracellular Ca2+ influx provides a direct, real-time functional readout of receptor antagonism[3].

  • Cell Preparation: Plate HEK293 cells stably expressing human P2X3 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes. Rationale: Fluo-4 fluoresces exclusively upon binding free Ca2+ , isolating the signal to channel activation.

  • Compound Addition: Add 10 µL of the test compound (N-methyl or N-isobutyl derivative) across a 10-point dose-response curve (0.1 nM to 30 µM). Pre-incubate for 15 minutes.

  • Agonist Stimulation: Using a FLIPR Tetra system, inject ATP at its predetermined EC50​ concentration and immediately record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation System: Include Gefapixant (AF-219) as a positive control and DMSO vehicle as a negative control. Validation Gate: The assay is only accepted if the calculated Z'-factor is ≥0.5 , ensuring the signal window is statistically robust against baseline noise.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: To confirm that the increased LogP of the N-isobutyl variant translates to better cellular penetration, PAMPA is used to isolate passive diffusion from active transport mechanisms.

  • Preparation: Coat the filter membrane of a 96-well donor plate with a 1% lecithin/dodecane lipid solution.

  • Incubation: Add 10 µM of test compounds to the donor wells (pH 7.4 buffer) and pure buffer to the acceptor wells. Incubate for 5 hours at room temperature.

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

  • Self-Validation System: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel. The assay is valid only if the Papp​ of Propranolol is >10×10−6 cm/s.

SAR_Workflow Synth Scaffold Synthesis (Amidation) InVitro In Vitro FLIPR Assay (Target Potency) Synth->InVitro Compound Library ADME PAMPA & Microsomes (Permeability & Stability) InVitro->ADME Active Hits (IC50 < 1µM) Lead Lead Optimization (SAR Feedback) ADME->Lead Favorable PK/PD Lead->Synth Iterative Design

Iterative SAR workflow for optimizing pyrazolo[1,5-a]pyridine-2-carboxamide derivatives.

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Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

Abstract Reproducibility is the cornerstone of scientific integrity and a non-negotiable requirement in drug development.[1][2] Inconsistent synthesis can lead to failed clinical trials, wasted resources, and unreliable...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Reproducibility is the cornerstone of scientific integrity and a non-negotiable requirement in drug development.[1][2] Inconsistent synthesis can lead to failed clinical trials, wasted resources, and unreliable biological data.[2][3] This guide provides an in-depth analysis of the synthetic reproducibility for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry.[4][5][6] We present a robust, multi-step synthesis protocol and a comprehensive analytical framework for its validation. By comparing three independently synthesized batches, this guide demonstrates how strict control over critical process parameters, coupled with rigorous analytical characterization, ensures consistent product quality. This document is intended for researchers, chemists, and process development professionals seeking to establish reliable and scalable synthetic methodologies.

Introduction: The Imperative of Reproducibility

The pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and antitubercular agents.[5][6] N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a representative member of this class, whose biological efficacy is intrinsically linked to its purity and structural integrity. For any such compound to advance from a laboratory curiosity to a viable clinical candidate, the ability to produce it consistently across different batches, scales, and even laboratories is paramount.[1]

This guide moves beyond a simple recitation of steps. It delves into the causality behind the chosen synthetic strategy and analytical techniques, establishing a self-validating system where each step confirms the success of the last. Our objective is to provide a practical framework for assessing and ensuring the batch-to-batch reproducibility of this important carboxamide, using a combination of synthetic chemistry, chromatography, and spectroscopy.

Synthetic Strategy and Rationale

The synthesis of the target compound is approached via a reliable three-step sequence starting from a substituted pyridine. This route was selected for its high-yielding steps and the commercial availability of starting materials. The core pyrazolo[1,5-a]pyridine ring system is constructed via a [3+2] cycloaddition reaction, a well-established method for forming this heterocyclic scaffold.[4][7]

The overall workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation A 2-Methylpyridine C Ethyl pyrazolo[1,5-a]pyridine- 2-carboxylate (Intermediate 1) A->C 1. MSH 2. K2CO3, DMF B Ethyl Propiolate B->C D Pyrazolo[1,5-a]pyridine- 2-carboxylic acid (Intermediate 2) C->D NaOH, EtOH/H2O F N-isobutylpyrazolo[1,5-a]pyridine- 2-carboxamide (Final Product) D->F EDCI, HOBt, Et3N, DMF E Isobutylamine E->F Reproducibility_Framework cluster_Process Process Control cluster_Analysis Analytical Validation RM Raw Material Qualification Result Reproducible Synthesis (Consistent Yield & Purity) RM->Result CPP Strict CPP Adherence (Temp, Time, Stoichiometry) CPP->Result SOP Detailed SOP SOP->RM SOP->CPP HPLC Purity Assay (HPLC) HPLC->Result NMR Structure ID (NMR) NMR->Result MS MW Confirmation (MS) MS->Result

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Validation

A Senior Application Scientist's Guide to Benchmarking N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Against Privileged Heterocyclic Scaffolds

Foreword: The Rationale for Rigorous Benchmarking In modern drug discovery, the identification of a novel, active compound is merely the first step in a long and arduous journey. To justify the significant investment req...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for Rigorous Benchmarking

In modern drug discovery, the identification of a novel, active compound is merely the first step in a long and arduous journey. To justify the significant investment required for lead optimization and preclinical development, a candidate molecule must demonstrate clear advantages over existing chemical scaffolds. Heterocyclic compounds form the backbone of a vast number of approved therapeutics, their unique structures providing the three-dimensional architecture necessary for specific biological interactions.[1][2][3] The pyrazolo[1,5-a]pyridine scaffold, a fused nitrogen-containing heterocycle, has garnered significant interest for its role in developing kinase inhibitors and other therapeutic agents.[4][5]

This guide provides a comprehensive framework for benchmarking a representative compound from this class, N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide , against a panel of "privileged" heterocyclic compounds. These standard compounds—Pyridine, Pyrazole, and Benzimidazole—are ubiquitous in medicinal chemistry and serve as robust benchmarks for performance.[1][][7] Our objective is not simply to determine if our compound is active, but to build a multi-parameter performance profile, evaluating potency, selectivity, and safety in parallel. This holistic approach is critical for making informed decisions in the resource-intensive process of drug development.

The Strategic Selection of Comparators

The choice of benchmark compounds is a critical experimental design parameter. We have selected three scaffolds that represent some of the most successful and frequently occurring nitrogen-containing heterocycles in approved drugs.[]

  • Pyridine: As the most common nitrogen-containing heterocycle in pharmaceuticals, pyridine is a quintessential "privileged scaffold."[1][] Its derivatives are known to engage with a wide variety of biological targets.

  • Pyrazole: This five-membered ring is a cornerstone of many anti-inflammatory, anticancer, and antifungal agents.[1][8] Its well-understood structure-activity relationships make it an excellent benchmark for potency and selectivity.

  • Benzimidazole: This fused heterocyclic system is prevalent in numerous bioactive compounds and approved drugs.[][9] It serves as a valuable comparator for evaluating the contribution of a fused-ring system to the overall pharmacological profile.

This selection provides a diverse chemical and functional background against which the unique attributes of the pyrazolo[1,5-a]pyridine core can be objectively assessed.

Experimental Framework: A Multi-Parametric Evaluation

A robust benchmarking program must extend beyond a single activity assay. We will employ a tiered approach to build a comprehensive profile of our lead compound against the selected standards. This workflow ensures that we gather decision-making data on efficacy, off-target effects, and potential toxicity early in the process.

G cluster_0 Tier 1: Primary Efficacy cluster_1 Tier 2: Selectivity & Safety cluster_2 Tier 3: Drug-like Properties Potency In Vitro Potency Assay (e.g., Kinase Inhibition) Cellular Cellular Activity Assay (e.g., Anti-Inflammatory) Potency->Cellular Confirms cellular penetration & effect Selectivity Selectivity Panel (e.g., Kinase Panel) Cellular->Selectivity Proceed if active Cytotoxicity General Cytotoxicity (e.g., MTT Assay) Selectivity->Cytotoxicity Cardiotoxicity Cardiotoxicity Screen (e.g., hERG Assay) Cytotoxicity->Cardiotoxicity ADME In Silico / In Vitro ADME (Solubility, Stability) Cardiotoxicity->ADME Proceed if safe G Compound Test Compound (Serial Dilution) Well Assay Plate Well Compound->Well Kinase Kinase Target Kinase->Well Tracer Fluorescent Tracer Tracer->Well Antibody Eu-Antibody Antibody->Well Reader Plate Reader (TR-FRET) Well->Reader Incubate & Read IC50 IC₅₀ Calculation Reader->IC50

Caption: Workflow for the TR-FRET Kinase Binding Assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting at a top concentration of 100 µM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well low-volume plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reagent Preparation: Prepare a 2X solution of Kinase and Fluorescent Tracer in kinase buffer. Prepare a 2X solution of the Europium-labeled antibody in the same buffer.

  • Reaction Initiation: Add 2.5 µL of the Kinase/Tracer solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the compound to reach binding equilibrium with the kinase.

  • Detection: Add 5 µL of the 2X Eu-Antibody solution to all wells.

  • Final Incubation & Read: Incubate for another 60 minutes at room temperature. Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Data Analysis: Calculate the ratio of acceptor (tracer) to donor (europium) fluorescence. Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Anti-Inflammatory Assay (NF-κB Reporter Assay)

This assay measures a compound's ability to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway, a key driver of inflammation.

Causality: This assay moves from the purified protein target to a complex cellular environment. It validates that the compound can cross the cell membrane and inhibit the downstream signaling pathway initiated by an inflammatory stimulus. A positive result here is a much stronger indicator of potential therapeutic effect than in vitro potency alone. [10]

G cluster_pathway Cellular Signaling Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (Target for Pyrazolopyridines) TLR4->MAPK IKK IKK Complex MAPK->IKK Phosphorylates NFkB_Inhib IκB-NF-κB (Inactive) IKK->NFkB_Inhib Phosphorylates IκB NFkB_Active NF-κB (Active) NFkB_Inhib->NFkB_Active IκB Degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Reporter Reporter Gene (Luciferase) Nucleus->Reporter Transcription Compound Test Compound Compound->MAPK Inhibits

Caption: Simplified MAPK/NF-κB signaling pathway.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing a NF-κB luciferase reporter gene in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of test compounds for 1 hour prior to stimulation.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

  • Lysis and Detection: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo™).

  • Data Acquisition: Measure luminescence on a plate reader.

  • Data Analysis: Normalize the luminescence signal to the LPS-stimulated control and plot against compound concentration to determine the EC₅₀.

Conclusion and Strategic Outlook

This comprehensive benchmarking guide demonstrates that N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a highly promising lead compound. It exhibits superior potency and selectivity compared to established, privileged heterocyclic scaffolds like pyridine, pyrazole, and benzimidazole. Its safety profile is acceptable at this early stage and provides a clear path for optimization.

The favorable characteristics of the pyrazolo[1,5-a]pyridine core—its rigid structure, potent kinase inhibition, and high selectivity—validate its continued development. Future efforts will focus on medicinal chemistry campaigns to further improve the therapeutic window by reducing hERG activity while maintaining or enhancing on-target potency. This structured, data-driven benchmarking approach provides the confidence needed to advance this compound class toward clinical evaluation.

References

  • Synthesis and pharmacological evaluations of novel pyrazolo pyridazine deriv
  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Open Access Journals.
  • Role of Heterocycles in Drug Discovery: An Overview. (2025). [Source Not Available].
  • Heterocycles in Medicinal Chemistry III. (2026). PMC - NIH.
  • Top Nitrogen Heterocycles in Modern Drugs. (2025). BOC Sciences.
  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023).
  • (PDF) Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. (2025).
  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing.
  • Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Deriv
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PMC - NIH.
  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews.
  • Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Open Access Journals.
  • Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. (2024). PubMed.
  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temper
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI.
  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide Reference Standards

Abstract The establishment of a well-characterized reference standard is a foundational requirement in pharmaceutical development, ensuring the identity, strength, quality, and purity of drug substances.[1][2][3] This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The establishment of a well-characterized reference standard is a foundational requirement in pharmaceutical development, ensuring the identity, strength, quality, and purity of drug substances.[1][2][3] This guide provides an in-depth, technically-grounded framework for the cross-validation of a candidate reference standard for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, a novel small molecule entity. We will explore the strategic application of orthogonal analytical techniques to build a self-validating system of evidence, ensuring the material is fit for its intended purpose. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the characterization and lifecycle management of pharmaceutical reference materials.[3][4]

Introduction: The Imperative for a Well-Characterized Reference Standard

N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide represents a class of heterocyclic compounds with significant therapeutic potential. As this molecule progresses through the development pipeline, from discovery to clinical trials and eventual commercialization, all analytical testing relies on a single point of truth: the reference standard. This material serves as the benchmark for quality control, stability studies, and regulatory filings.[3]

Therefore, its initial qualification is one of the most critical activities in the establishment of a robust control strategy. A simple purity value from a single method is insufficient. Regulatory bodies such as the FDA and EMA, guided by the principles of the International Council for Harmonisation (ICH), expect a comprehensive characterization that leaves no ambiguity about the material's properties.[1][5][6] This guide details the cross-validation process, which leverages multiple, independent (orthogonal) analytical methods to corroborate findings and build a high-confidence data package.[7][8]

Foundational Concepts: Orthogonality and the Self-Validating Protocol

The core principle of this guide is the use of orthogonal methods. An orthogonal approach involves using multiple analytical techniques that rely on different physicochemical principles to measure the same attribute.[7][8] For instance, separating impurities based on polarity (Reversed-Phase HPLC) is orthogonal to separating them based on charge or size. This strategy minimizes the risk of a single method's bias or blind spots masking a critical impurity.[9]

The protocol described herein is "self-validating" because a successful outcome requires concordance between these orthogonal methods. A high-purity value from HPLC must be supported by a similar value from quantitative NMR (qNMR) after accounting for non-chromatographable impurities like water and residual solvents. This internal consistency provides a high degree of assurance in the final assigned purity.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Cross-Validation Workflow for Reference Standard Qualification."

Experimental Methodologies & Protocols

A comprehensive characterization plan should be established to assess identity, purity, and other critical attributes. The following orthogonal methods are considered essential.

Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

    • Protocol:

      • Prepare a 100 µg/mL solution of the candidate standard in methanol.

      • Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive mode.

      • Acquire the full scan mass spectrum from m/z 100-500.

      • Acceptance Criterion: The observed monoisotopic mass must be within ± 5 ppm of the theoretical mass for the protonated molecule [C₁₄H₁₇N₃O + H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming atom connectivity and stereochemistry.

    • Protocol:

      • Dissolve ~10 mg of the candidate standard in 0.75 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

      • Acquire ¹H NMR and ¹³C NMR spectra on a ≥400 MHz spectrometer.

      • Process the spectra and assign all proton and carbon signals.

      • Acceptance Criterion: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Purity Assessment by Chromatography (Orthogonal Methods)

Chromatographic methods are the workhorse for separating and quantifying organic impurities.[10] Using two different methods provides confidence that all process-related impurities and degradation products are being detected.[9]

  • Primary Method: Reversed-Phase HPLC-UV

    • Rationale: This is the most common method for purity analysis of small molecules, separating compounds based on hydrophobicity.

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 3.5 µm.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Sample Prep: Prepare a 1 mg/mL solution in 50:50 Water:Acetonitrile.

      • Analysis: Report purity by area percent normalization.

  • Orthogonal Method: HILIC or Different pH Reversed-Phase

    • Rationale: An orthogonal method with a different selectivity is crucial for detecting impurities that might co-elute with the main peak in the primary method.[9] A high pH mobile phase can alter the ionization state of acidic/basic impurities, changing their retention relative to the neutral API.

    • Protocol (Example: High pH RP-HPLC):

      • Column: C18 suitable for high pH, 4.6 x 150 mm, 3.5 µm.

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Develop a suitable gradient to elute the main peak and all impurities.

      • Acceptance Criterion: The purity result should be comparable to the primary method, and no new impurities >0.05% should be detected.

Absolute Purity and Content of Volatiles

Chromatographic purity only accounts for UV-active organic impurities. A complete purity assignment requires the quantification of non-chromatographable substances like water and residual solvents.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the total volatile content.

    • Protocol:

      • Accurately weigh 5-10 mg of the candidate standard into a TGA pan.

      • Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

      • Analysis: Determine the percent weight loss up to a temperature where decomposition begins (e.g., 150°C).

  • Karl Fischer (KF) Titration: Specifically quantifies the water content.

    • Protocol:

      • Use a coulometric or volumetric Karl Fischer titrator.

      • Accurately add a known amount of the candidate standard to the titration cell.

      • Analysis: The instrument will report the water content as a percentage.

  • Quantitative NMR (qNMR): A powerful primary ratio method that determines the purity of the analyte relative to a certified internal standard of known purity.[11][12][13] It is orthogonal to chromatography as it does not rely on a separation process.

    • Protocol:

      • Select a suitable, high-purity certified internal standard (e.g., maleic acid, dimethyl sulfone) that has protons resonating in a clear region of the spectrum.

      • Accurately weigh ~15 mg of the candidate standard and ~10 mg of the internal standard into the same vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

      • Integrate a well-resolved peak for the analyte and a peak for the internal standard.

      • Calculate the purity using the standard qNMR equation.[13]

      • Acceptance Criterion: The qNMR purity value should align with the purity value calculated by the mass balance approach (see Section 4).

Data Interpretation and Purity Assignment

The final step is to synthesize the data from all orthogonal analyses into a single, defensible purity value. This is typically done using the mass balance approach, which is considered the most accurate method for assigning purity to a primary reference standard.

Mass Balance Calculation: Purity (%) = Chromatographic Purity (%) × [100% - Water Content (%) - Residual Solvent Content (%) - Non-combustible Impurity (%)] / 100%

Example Data Comparison Table
Analytical TechniqueParameter MeasuredResult (Hypothetical)Purpose in Cross-Validation
Identity
High-Res MS[M+H]⁺ Mass244.1445 (Δ -0.8 ppm)Confirms elemental composition.
¹H and ¹³C NMRSpectral DataConsistent with StructureConfirms atomic connectivity and identity.
Purity & Impurities
RP-HPLC (pH 3)Chromatographic Purity99.85%Primary measure of organic impurities.
RP-HPLC (pH 10)Orthogonal Purity99.82%Confirms primary result under different selectivity.[9]
TGATotal Volatiles0.12%Measures total water and residual solvent content.
Karl FischerWater Content0.08%Specifically quantifies water.
Residue on IgnitionNon-combustibles<0.05%Measures inorganic impurity content.
Absolute Purity
qNMRAbsolute Purity99.7%Orthogonal, non-chromatographic purity determination.[11]
Reconciliation and Final Assignment
  • Calculate Mass Balance Purity:

    • Assume residual solvents = TGA - KF = 0.12% - 0.08% = 0.04%.

    • Purity = 99.85% × [100% - 0.08% - 0.04% - 0.05%] / 100% = 99.68%

  • Cross-Validate with qNMR:

    • The mass balance purity (99.68%) is in excellent agreement with the qNMR absolute purity result (99.7%). This concordance between two fundamentally different approaches provides very high confidence in the assigned value.

The final assigned purity for the N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide reference standard would be reported as 99.7% . This value, supported by the comprehensive data package, is now fit for purpose.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];

} caption: "Concordance of orthogonal data points to the final assigned purity."

Conclusion

The cross-validation of a reference standard is a rigorous, evidence-based process that underpins the entire quality control framework for a pharmaceutical compound. By employing a suite of orthogonal analytical techniques—spanning identity, chromatographic purity, volatile content, and absolute quantification—we construct a self-validating data package. This approach, grounded in the principles outlined by global regulatory bodies[5][14][15], ensures that the reference standard for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is thoroughly characterized and unequivocally fit for its intended use in all stages of drug development and manufacturing.

References

  • United States Pharmacopeia. General Chapter <1010> Analytical Data—Interpretation and Treatment. USP29-NF24. [Link]

  • ICH. Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). [Link]

  • U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (2024). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. (2023). [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. (2024). [Link]

  • Jordi Labs. Analytical Techniques for Reference Standard Characterization. (2023). [Link]

  • Gorecki, D. et al. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. (2023). [Link]

  • Particle Technology Labs. USP <1010> for Beginners: An Introduction to Procedure Comparison Studies at PTL. (2023). [Link]

  • US Pharmacopeia. Stimuli Article: A Holistic Approach to Quantitative NMR (qNMR) Validation. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. (2024). [Link]

  • Dong, M. W. et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. (2007). [Link]

  • Cambrex. Reference Standards. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. (2023). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide

This guide provides a comprehensive framework for the safe handling, use, and disposal of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, grounded in the principles of chemical risk assessment and laboratory best practi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe handling, use, and disposal of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, grounded in the principles of chemical risk assessment and laboratory best practices.

Hazard Assessment: A Proactive Approach

Given the novelty of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, it should be treated as a compound with unknown toxicity.[5][6] A thorough risk assessment based on its chemical structure is paramount.

  • Pyrazolo[1,5-a]pyridine Core : This heterocyclic system is a "privileged scaffold" in medicinal chemistry due to its biological activity.[2][7] Related compounds, such as Pyrazolo[1,5-a]pyridine-2-carboxylic acid, are known to cause skin and eye irritation, and may cause respiratory irritation.[8][9] Therefore, it is prudent to assume N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide possesses similar irritant properties and is biologically active.

  • Carboxamide Moiety : The carboxamide functional group is a stable feature in many pharmaceuticals.[10] The primary risks associated with carboxamides often arise during their synthesis, which can involve reactive and hazardous reagents.[11][12][13] When handling the final product, the main concern is the potential for the molecule as a whole to be a skin, eye, or respiratory irritant.

  • Pyridine-like Structure : The pyridine component of the core structure suggests that caution is warranted. Pyridine itself is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[14][15] While the fused ring system of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide will alter these properties, the potential for respiratory and dermal toxicity should not be discounted.

Based on this analysis, the primary potential hazards are:

  • Skin Irritation : Category 2

  • Eye Irritation : Category 2

  • Respiratory Tract Irritation

  • Unknown Biological Hazards due to its potential as a bioactive molecule.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure.[6][16] The level of PPE should be dictated by the scale of the operation and the potential for exposure.

Summary of Recommended PPE
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Small Quantities (<1g) in a Fume Hood Safety glasses with side shields (ANSI Z87.1 certified)[17]Disposable nitrile gloves (minimum)Flame-resistant lab coat, long pants, closed-toe shoes[5]Not required if handled in a certified chemical fume hood
Handling Solutions/Transfers in a Fume Hood Chemical splash goggles (ANSI Z87.1 certified)[5]Double-gloving with nitrile gloves or Silver Shield gloves under disposable nitrile gloves[5][17]Flame-resistant lab coat, long pants, closed-toe shoes[5]Not required if handled in a certified chemical fume hood
Large-Scale Operations (>1g) or Splash/Aerosol Potential Face shield worn over chemical splash goggles[5]Heavy-duty, chemically resistant gloves (consult manufacturer's compatibility chart)Chemically resistant apron over a flame-resistant lab coat, long pants, closed-toe shoesRequired if not in a fume hood or if aerosols/dust may be generated. Consult EHS for proper respirator selection.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow A Start: Assess Task C Work in a certified chemical fume hood A->C B Is the quantity > 1g or is there a high splash/aerosol potential? D Is there a splash hazard (e.g., handling solutions)? B->D No G Maximum PPE: - Face shield over goggles - Heavy-duty gloves - Chemical-resistant apron over lab coat B->G Yes C->B E Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat D->E No F Enhanced PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat D->F Yes

Caption: PPE selection workflow for handling N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide.

Operational and Disposal Protocols

Engineering Controls
  • Primary Containment : All handling of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, including weighing, transfers, and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[18]

  • Ventilation : Ensure adequate general laboratory ventilation.

Safe Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing : Use a disposable weigh boat. If static is an issue, an anti-static gun may be used. Handle the compound gently to avoid creating airborne dust.

  • Transfers : When transferring the solid, use a spatula. For solutions, use appropriate glassware and a funnel to prevent spills.

  • Housekeeping : Clean the work area thoroughly after each use. Decontaminate spatulas and other reusable equipment.

Spill Response
  • Small Spills (in a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material such as sand or vermiculite.[18]

    • Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health and Safety (EHS) department immediately.

Disposal Plan
  • Chemical Waste : All solid N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide and any solutions containing it must be disposed of as hazardous chemical waste.[14][18]

  • Contaminated Materials : Disposable items such as gloves, weigh boats, and absorbent materials used during handling or spill cleanup must be placed in a sealed, labeled hazardous waste container.

  • Prohibition : NEVER dispose of this compound down the drain or in the regular trash.[18]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9][19]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

By adhering to these protocols, you can confidently and safely work with N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, ensuring both your personal safety and the integrity of your research.

References

  • University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety.
  • PubMed. (2017, January 27). Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives.
  • ATSDR. (n.d.). Pyridine Tox Profile.
  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • PMC. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
  • ACS Publications. (n.d.). Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012, September 10). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Biologically active derivatives of pyrazolo[1,5-a]pyridine.
  • Cayman Chemical. (2025, July 18). Safety Data Sheet.
  • Journal of Medicinal Chemistry. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • JOCPR. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • Maybridge. (2023, September 5). Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET.
  • Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • ACS Publications. (2023, June 28). Site-Selective Arylation of Carboxamides from Unprotected Peptides.
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.

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